molecular formula C31H29F5N4O5S2 B10855862 SZM-1209

SZM-1209

Cat. No.: B10855862
M. Wt: 696.7 g/mol
InChI Key: GNCSJDDZYVYRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SZM-1209 is a useful research compound. Its molecular formula is C31H29F5N4O5S2 and its molecular weight is 696.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H29F5N4O5S2

Molecular Weight

696.7 g/mol

IUPAC Name

4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H29F5N4O5S2/c1-2-47(43,44)40-20-8-6-18(7-9-20)29(42)39-30-38-25-15-23(33)26(16-27(25)46-30)45-21-10-11-22(32)24(14-21)37-28(41)13-17-4-3-5-19(12-17)31(34,35)36/h3-5,10-12,14-16,18,20,40H,2,6-9,13H2,1H3,(H,37,41)(H,38,39,42)

InChI Key

GNCSJDDZYVYRGS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

The Role of SZM-1209 in Inducing Aneuploidy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound SZM-1209 is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[1] While the primary body of research on this compound focuses on its anti-necroptotic and anti-inflammatory properties, particularly in the context of acute lung injury, emerging evidence on the fundamental roles of its target, RIPK1, suggests a novel and compelling hypothesis for its application in oncology: the induction of aneuploidy in cancer cells. Recent studies have uncovered a surprising function for RIPK1, independent of its role in cell death, in ensuring faithful chromosome segregation during mitosis.[2][3] This technical guide will synthesize the known pharmacology of this compound with the newly understood mitotic functions of RIPK1 to provide a comprehensive overview of the rationale and potential mechanisms for using this compound as a strategy to induce aneuploidy and subsequent cell death in cancer.

This compound: A Specific RIPK1 Kinase Inhibitor

This compound is an orally active small molecule that demonstrates high potency and specificity for RIPK1.[1] Its primary characterized function is the inhibition of the necroptosis signaling pathway.

Quantitative Data on this compound

The following table summarizes the key quantitative parameters of this compound as a RIPK1 inhibitor.

ParameterValueCell/SystemReference
Binding Affinity (Kd) 85 nMRecombinant RIPK1[1]
Anti-necroptotic Activity (EC50) 22.4 ± 8.1 nMHT-29 cells[1]
In Vivo Efficacy (SIRS model) 25-100 mg/kgMice[1]
In Vivo Efficacy (ALI model) 25-100 mg/kgMice[1]

The Dual Roles of RIPK1: From Necroptosis to Mitotic Integrity

RIPK1 is a serine/threonine kinase that acts as a critical signaling node. Its functions are highly context-dependent, primarily revolving around cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[4][5][6]

The Canonical Role of RIPK1 in Necroptosis

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by necrosis.[7][8][9] In the canonical TNF-α induced pathway, RIPK1 is a central component of the necrosome, a signaling complex that also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[8][9] The kinase activity of RIPK1 is essential for the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[8][9]

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 ComplexI TRADD, TRAF2, cIAP1/2 TNFR1->ComplexI RIPK1_p RIPK1 (p) TNFR1->RIPK1_p TNFa TNF-α TNFa->TNFR1 RIPK1_ub RIPK1 (Ub) ComplexI->RIPK1_ub NFkB NF-κB Activation RIPK1_ub->NFkB RIPK3_p RIPK3 (p) RIPK1_p->RIPK3_p MLKL_p MLKL (p) RIPK3_p->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis SZM1209 This compound SZM1209->RIPK1_p Casp8_inhib Caspase-8 Inhibition Casp8_inhib->RIPK1_p

Fig. 1: Simplified Necroptosis Signaling Pathway and the inhibitory action of this compound.
The Non-Canonical Role of RIPK1 in Mitosis

Groundbreaking research has revealed a cell-death-independent function for RIPK1 in maintaining genomic stability during mitosis.[2][3] It has been demonstrated that a signaling complex, termed the "ripoptosome," containing RIPK1 and Caspase-8, progressively forms as cells enter mitosis, peaking at metaphase.[2][3] This complex is crucial for the proper alignment of chromosomes at the metaphase plate.

The mitotic ripoptosome recruits and regulates the activity of Polo-like kinase 1 (PLK1), a master regulator of mitosis.[2][3] RIPK1-dependent recruitment and subsequent Caspase-8-mediated cleavage of PLK1 appear to be necessary to fine-tune PLK1 activity.[2][3] Perturbation of this process, either through genetic deletion or mitosis-specific inhibition of RIPK1, leads to defects in chromosome alignment.[2][3] Such defects are a direct cause of aneuploidy.

Mitotic_RIPK1_Function cluster_mitosis Mitosis (Metaphase) Ripoptosome Mitotic Ripoptosome (RIPK1, Caspase-8, FADD) PLK1 PLK1 Ripoptosome->PLK1 Recruitment Aneuploidy Chromosome Mis-segregation (Aneuploidy) Ripoptosome->Aneuploidy PLK1_cleaved Cleaved PLK1 (Regulated Activity) PLK1->PLK1_cleaved Caspase-8 mediated BUBR1 BUBR1 Phosphorylation PLK1_cleaved->BUBR1 Chromosome_Alignment Faithful Chromosome Alignment BUBR1->Chromosome_Alignment SZM1209 This compound SZM1209->Ripoptosome SZM1209->Aneuploidy

Fig. 2: Hypothesized role of RIPK1 in mitosis and potential impact of this compound.

The Therapeutic Hypothesis: Inducing Aneuploidy in Cancer Cells with this compound

The finding that RIPK1 inhibition leads to chromosome alignment defects provides a strong rationale for investigating this compound as an aneuploidy-inducing agent in cancer therapy.[2][3] Cancer cells are often characterized by a high degree of aneuploidy and chromosomal instability (CIN). While this can drive tumor evolution, it also creates vulnerabilities. Pushing an already unstable karyotype past a certain threshold of aneuploidy can trigger mitotic catastrophe and cell death.

By inhibiting the kinase activity of RIPK1, this compound could disrupt the normal function of the mitotic ripoptosome, leading to improper regulation of PLK1 and other mitotic proteins. This would be expected to increase the rate of chromosome mis-segregation, leading to severe aneuploidy and, ultimately, the selective death of cancer cells, which are more sensitive to mitotic errors than normal diploid cells.

Experimental Protocols

To test the hypothesis that this compound induces aneuploidy in cancer cells, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.

Cell Culture and Drug Treatment
  • Cell Lines: A panel of cancer cell lines with varying degrees of baseline aneuploidy (e.g., HeLa, HCT116, RPE-1) should be used.

  • Culture Conditions: Cells should be maintained in their recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: this compound (solubilized in DMSO) should be added to the culture medium at a range of concentrations (e.g., 0.1, 1, 10 µM) for various time points (e.g., 24, 48, 72 hours). A DMSO-only control must be included.

Analysis of Mitotic Defects and Aneuploidy
  • Immunofluorescence Microscopy for Mitotic Spindle Analysis:

    • Grow cells on sterile glass coverslips and treat with this compound or DMSO.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with primary antibodies against α-tubulin (for spindle microtubules) and γ-tubulin (for centrosomes) overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain DNA with DAPI.

    • Mount coverslips and image using a confocal microscope. Analyze for chromosome alignment defects, multipolar spindles, and lagging chromosomes.

  • Metaphase Spread for Chromosome Counting:

    • Treat cells with this compound or DMSO.

    • Add a mitotic-arresting agent (e.g., colcemid) for 2-4 hours to enrich for cells in metaphase.

    • Harvest cells by trypsinization and centrifuge.

    • Resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C.

    • Fix the cells by adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid).

    • Drop the cell suspension onto clean, ice-cold microscope slides.

    • Stain with Giemsa or DAPI and count the chromosomes in at least 50 metaphase spreads per condition.

Cell Viability and Proliferation Assays
  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a dose-response range of this compound.

    • After the desired incubation period (e.g., 72 hours), add the assay reagent according to the manufacturer's instructions.

    • Measure absorbance or luminescence to determine the percentage of viable cells relative to the DMSO control.

  • Colony Formation Assay:

    • Seed a low number of cells (e.g., 500-1000) in 6-well plates.

    • Treat with low concentrations of this compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and allow colonies to form over 10-14 days.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies to assess long-term survival and proliferative capacity.

Experimental Workflow Diagram

Experimental_Workflow start Cancer Cell Lines (Varying Aneuploidy) treatment Treat with this compound (Dose-response, Time-course) start->treatment mitotic_analysis Mitotic Analysis treatment->mitotic_analysis aneuploidy_analysis Aneuploidy Quantification treatment->aneuploidy_analysis viability_analysis Viability & Proliferation treatment->viability_analysis ifm Immunofluorescence: Spindle & Chromosome Alignment mitotic_analysis->ifm metaphase Metaphase Spreads: Chromosome Counting aneuploidy_analysis->metaphase mtt MTT / CellTiter-Glo: Short-term Viability viability_analysis->mtt colony Colony Formation: Long-term Survival viability_analysis->colony conclusion Assess Role of this compound in Inducing Aneuploidy ifm->conclusion metaphase->conclusion mtt->conclusion colony->conclusion

Fig. 3: Workflow for investigating this compound's effect on aneuploidy in cancer cells.

Conclusion and Future Directions

The RIPK1 inhibitor this compound, while developed for its anti-necroptotic properties, represents a novel and exciting candidate for inducing aneuploidy in cancer cells based on the recently discovered role of RIPK1 in mitotic regulation.[1][2][3] The therapeutic strategy of exploiting the inherent chromosomal instability of tumors by further increasing aneuploidy to a lethal level is a promising area of cancer research. The experimental protocols outlined in this guide provide a clear path to validating this hypothesis for this compound. Future research should focus on elucidating the precise molecular mechanism by which RIPK1 kinase activity regulates the mitotic machinery and determining whether specific cancer subtypes, based on their genetic background or degree of aneuploidy, are particularly sensitive to RIPK1 inhibition. These investigations could pave the way for the clinical development of this compound as a first-in-class aneuploidy-inducing anticancer agent.

References

Correction: SZM-1209 is a Selective RIPK1 Kinase Inhibitor, Not an Mps1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

Our comprehensive review of the scientific literature indicates that the compound SZM-1209 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) , not Monopolar Spindle 1 (Mps1) kinase. Multiple sources confirm that this compound is an orally active RIPK1 inhibitor with a binding affinity (Kd) of 85 nM and exhibits significant anti-necroptotic activity with an EC50 of 22.4 ± 8.1 nM.[1][2][3] Its therapeutic potential has been explored in the context of systemic inflammatory response syndrome (SIRS) and acute lung injury (ALI).[1]

Given this discrepancy, a technical guide on "this compound as a selective Mps1 kinase inhibitor" would be factually incorrect. We can, however, offer two alternative topics for the in-depth guide you requested:

  • This compound as a Selective RIPK1 Inhibitor: A full technical guide on this compound, detailing its mechanism of action, preclinical data, and experimental protocols related to its function as a RIPK1 inhibitor.

  • A Selective Mps1 Kinase Inhibitor: A comprehensive guide on a well-documented, selective Mps1 inhibitor. There are several excellent candidates, such as BAY 1217389 , Mps1-IN-1, or others that have been extensively studied.

To illustrate our capability to deliver the requested content on a selective Mps1 inhibitor, we have provided a brief overview of BAY 1217389 below, adhering to your specified formatting requirements.

Illustrative Example: A Guide to BAY 1217389, a Selective Mps1 Kinase Inhibitor

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity serine/threonine kinase that is a critical component of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of Mps1 is observed in a variety of human cancers, making it an attractive target for anticancer drug development.[4][5][6] BAY 1217389 is a potent and highly selective, orally bioavailable inhibitor of Mps1 kinase.[4][7][8][9]

Mechanism of Action

BAY 1217389 selectively binds to and inhibits the kinase activity of Mps1.[4] This inhibition leads to the inactivation of the spindle assembly checkpoint, which results in a premature exit from mitosis, even in the presence of mitotic spindle poisons like taxanes.[5][8] The consequence of this SAC abrogation is severe chromosomal misalignment and missegregation, leading to aneuploidy and subsequent tumor cell death.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for BAY 1217389 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of BAY 1217389

ParameterValueSpeciesAssay TypeReference
IC50 (Mps1) < 10 nMHumanTR-FRET Kinase Assay[7][8]
Median IC50 (Cell Proliferation) 6.7 nMHuman Cancer Cell LinesCrystal Violet Staining[9]

Table 2: Pharmacokinetic Properties of BAY 1217389

SpeciesDose & RoutePeak Plasma Concentration (Cmax)Time to Cmax (Tmax)Oral BioavailabilityReference
Mouse (NMRI) 1 mg/kg, OralNot Specified1.5 - 7 hoursModerate[9]
Rat (Wistar) 0.5 mg/kg, OralNot Specified1.5 - 7 hoursHigh[9]
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the Mps1 signaling pathway and a general workflow for evaluating Mps1 inhibitors.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Bub1/Bub3 Bub1/Bub3 KNL1->Bub1/Bub3 recruits Mad1/Mad2 Mad1/Mad2 Bub1/Bub3->Mad1/Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1/Mad2->MCC activates APC/C APC/C Anaphase Anaphase APC/C->Anaphase BAY_1217389 BAY 1217389 BAY_1217389->Mps1 inhibits MCC->APC/C inhibits Experimental_Workflow Start Start: Inhibitor Evaluation Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Start->Kinase_Assay Potency Cell_Prolif Cell Proliferation Assay (e.g., Crystal Violet) Kinase_Assay->Cell_Prolif Cellular Activity SAC_Assay SAC Abrogation Assay (e.g., Nocodazole Challenge) Cell_Prolif->SAC_Assay Mechanism Xenograft In Vivo Xenograft Model SAC_Assay->Xenograft Efficacy End End: Preclinical Candidate Xenograft->End

References

An In-depth Technical Guide to the Therapeutic Potential of SZM-1209 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a fictional technical guide created for illustrative purposes. SZM-1209 is a hypothetical compound, and all data, experimental protocols, and results presented herein are not real. This guide is intended to demonstrate the structure and content of a scientific whitepaper on a novel therapeutic agent in oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic agents.[1][2] The indole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2][3] this compound is a novel, synthetically derived indole alkaloid that has demonstrated significant therapeutic potential in preclinical oncology models. This whitepaper provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols used in its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. By targeting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation SZM1209 This compound SZM1209->PI3K Inhibition

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Efficacy

The antitumor activity of this compound has been evaluated in a panel of human cancer cell lines and in vivo xenograft models.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer2.5 ± 0.3
MCF-7Breast Cancer1.8 ± 0.2
HCT116Colon Cancer3.1 ± 0.4
U87-MGGlioblastoma4.2 ± 0.5
In Vivo Antitumor Activity

The in vivo efficacy of this compound was assessed in a nude mouse xenograft model bearing A549 lung cancer cells.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2545 ± 5
This compound5078 ± 7

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Tmax (h)0.11.5
Cmax (ng/mL)1250 ± 150850 ± 100
AUC (0-inf) (ng·h/mL)3200 ± 4004500 ± 550
T1/2 (h)4.5 ± 0.56.2 ± 0.8
Bioavailability (%)-70

Toxicology Profile

Preliminary toxicology studies were conducted in mice to assess the safety profile of this compound.

StudySpeciesDose (mg/kg)Key Findings
Acute ToxicityMouse2000No mortality or significant clinical signs of toxicity.
14-Day Repeated DoseMouse100, 300, 1000Mild to moderate dose-dependent changes in liver enzymes at 300 and 1000 mg/kg.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound for 72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Remove Medium and Add DMSO E->F G Measure Absorbance at 570 nm F->G

Figure 2: MTT Assay Experimental Workflow.
Western Blot Analysis

  • Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups and administer this compound or vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor volume every 3 days using calipers.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

Conclusion

The preclinical data presented in this whitepaper suggest that this compound is a promising novel therapeutic agent for the treatment of cancer. Its potent inhibition of the PI3K/Akt/mTOR pathway, significant in vitro and in vivo antitumor activity, and favorable pharmacokinetic and toxicology profiles warrant further investigation. Future studies will focus on optimizing the dosing regimen, evaluating its efficacy in combination with other anticancer agents, and advancing this compound into clinical development.

References

Unraveling the Therapeutic Potential of SZM-1209: A Technical Overview of its Role in Necroptosis and Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Initial Premise Correction: This document aims to provide a comprehensive technical guide on the compound SZM-1209. Initial inquiries into its effects on mitotic progression and cell fate have revealed a different primary mechanism of action. Based on current scientific literature, this compound is not characterized as a modulator of mitosis. Instead, it has been identified as a potent and specific inhibitor of Receptor-Interacting serine/threonine Kinase 1 (RIPK1). Its therapeutic effects are demonstrated in the context of necroptosis and inflammation, particularly in preclinical models of Systemic Inflammatory Response Syndrome (SIRS) and Acute Lung Injury (ALI). This guide will, therefore, focus on the established scientific findings concerning this compound's role as a RIPK1 inhibitor.

Core Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis

This compound is an orally active small molecule that demonstrates high-affinity and selective binding to RIPK1.[1] It effectively blocks the formation of the necrosome, a key protein complex in the necroptosis pathway, by inhibiting the phosphorylation of RIPK1.[1] This, in turn, prevents the subsequent phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death.[1]

Signaling Pathway of this compound in Necroptosis Inhibition

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation SZM1209 This compound SZM1209->RIPK1 Inhibits RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome Formation pRIPK1->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pRIPK3->Necrosome pMLKL p-MLKL MLKL->pMLKL pMLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis

Caption: this compound inhibits RIPK1 autophosphorylation, blocking necrosome formation and subsequent necroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssay ConditionsReference
RIPK1 Binding Affinity (Kd)85 nM-Radiometric Binding Assay[1]
RIPK3 Binding Affinity (Kd)>10,000 nM-Radiometric Binding Assay[1]
Anti-necroptotic Activity (EC50)22.4 ± 8.1 nMHT-29TNF-α, SM-164, Z-VAD-FMK induced necroptosis[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of SIRS
Dosage (mg/kg)Survival RateKey ObservationsReference
10-Decreased reduction in body temperature[1]
20-Improved survival[1]
2530%Dose-dependently improved survival[1]
100100%Dose-dependently improved survival[1]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI)
Dosage (mg/kg)Effect on Lung RIPK1 PhosphorylationEffect on Lung IL-6 and TNF-α LevelsEffect on Lung PathologyReference
10ReducedReducedDecreased hemorrhagic sites and congestion edema[1]
20ReducedReducedDecreased hemorrhagic sites and congestion edema[1]
100Completely BlockedSignificantly ReducedSignificantly reduced pulmonary edema and pathological damage[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the characterization of this compound.

In Vitro Necroptosis Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting necroptosis in a human colon adenocarcinoma cell line.

Cell Line: HT-29.

Materials:

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SM-164 (IAP antagonist)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed HT-29 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for a specified duration (e.g., 1 hour).

  • Induce necroptosis by adding a cocktail of TNF-α, SM-164, and Z-VAD-FMK to the wells.

  • Incubate the plates for a defined period (e.g., 24 hours).

  • Measure cell viability using a luminescence-based assay that quantifies ATP levels.

  • Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for Phosphorylated RIPK1, RIPK3, and MLKL

Objective: To confirm the inhibitory effect of this compound on the necroptosis signaling pathway.

Protocol:

  • Treat HT-29 cells with this compound at various concentrations for a specified time.

  • Induce necroptosis as described in the in vitro necroptosis assay.

  • Lyse the cells at different time points and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for phosphorylated and total RIPK1, RIPK3, and MLKL.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the protective effect of this compound against TNF-α-induced SIRS.

Animal Model: C57BL/6 mice.

Protocol:

  • Administer this compound (e.g., 10 and 20 mg/kg) or vehicle to mice via oral gavage.

  • After a specified time, induce SIRS by intravenous injection of mouse TNF-α and Z-VAD-FMK.

  • Monitor the body temperature and survival of the mice over a defined period.

  • At the endpoint, collect blood samples to measure serum levels of inflammatory cytokines (e.g., IL-6).

In Vivo Mouse Model of Acute Lung Injury (ALI)

Objective: To assess the therapeutic efficacy of this compound in a model of ALI.

Protocol:

  • Induce ALI in mice through short-term intratracheal exposure to a lung-injuring agent (e.g., 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone, NNK).

  • Administer this compound or vehicle to the mice at specified doses (e.g., 10 and 20 mg/kg).

  • After a defined treatment period, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Analyze the lung tissue for histopathological changes (hemorrhagic sites, congestion, edema).

  • Measure the total protein content and levels of inflammatory cytokines (IL-6, TNF-α) in the BALF.

  • Perform Western blot analysis on lung tissue lysates to assess the phosphorylation status of RIPK1.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating this compound.

In Vitro Evaluation Workflow

G start Start: In Vitro Evaluation of this compound cell_culture Cell Culture (e.g., HT-29) start->cell_culture szm_treatment Treat with this compound (Dose-Response) cell_culture->szm_treatment necroptosis_induction Induce Necroptosis (TNF-α, SM-164, Z-VAD-FMK) viability_assay Cell Viability Assay (e.g., CellTiter-Glo) necroptosis_induction->viability_assay western_blot Western Blot for p-RIPK1, p-RIPK3, p-MLKL necroptosis_induction->western_blot szm_treatment->necroptosis_induction ec50 Calculate EC50 viability_assay->ec50 end End: In Vitro Characterization ec50->end mechanism_confirmation Confirm Mechanism of Action western_blot->mechanism_confirmation mechanism_confirmation->end

Caption: Workflow for the in vitro assessment of this compound's anti-necroptotic activity.

In Vivo Evaluation Workflow

G start Start: In Vivo Evaluation of this compound animal_model Select Animal Model (e.g., Mouse SIRS or ALI) start->animal_model szm_admin Administer this compound (Oral Gavage) animal_model->szm_admin disease_induction Induce Disease (e.g., TNF-α or NNK) szm_admin->disease_induction monitoring Monitor Phenotypes (Survival, Body Temp) disease_induction->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis histology Lung Histopathology endpoint_analysis->histology balf_analysis BALF Analysis (Cytokines, Protein) endpoint_analysis->balf_analysis tissue_blot Lung Tissue Western Blot (p-RIPK1) endpoint_analysis->tissue_blot efficacy_determination Determine In Vivo Efficacy histology->efficacy_determination balf_analysis->efficacy_determination tissue_blot->efficacy_determination end End: In Vivo Proof of Concept efficacy_determination->end

Caption: Workflow for the in vivo evaluation of this compound in disease models.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of inflammatory conditions driven by necroptosis. Its high potency and specificity for RIPK1, coupled with its oral bioavailability and demonstrated efficacy in animal models of SIRS and ALI, underscore its therapeutic potential. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, expanding efficacy studies to other necroptosis-driven disease models, and conducting comprehensive safety and toxicology assessments to support its advancement into clinical development. The selective targeting of RIPK1 by this compound represents a compelling strategy for intervening in a range of inflammatory and ischemic diseases.

References

An In-depth Technical Guide to the Molecular Target of SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SZM-1209 is a novel benzothiazole derivative that has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and systemic inflammatory response syndrome (SIRS). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Molecular Target Identification and Binding Affinity

The primary molecular target of this compound has been identified as Receptor-Interacting Protein Kinase 1 (RIPK1) .[1][2] RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[2]

This compound exhibits high-affinity binding to RIPK1 and demonstrates significant selectivity over the related kinase, RIPK3. This selectivity is a key attribute, as off-target inhibition of RIPK3 is generally undesirable. The binding affinities, expressed as dissociation constants (Kd), are summarized in the table below.

Target Kinase This compound Kd (nM)
RIPK185
RIPK3>10,000

Table 1: Binding Affinity of this compound for RIPK1 and RIPK3.[3]

Mechanism of Action: Inhibition of Necroptosis

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is implicated in the pathophysiology of various inflammatory diseases.

The Necroptosis Signaling Pathway

The necroptosis cascade is typically initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by their respective ligands (e.g., TNF-α). This leads to the recruitment and activation of RIPK1. In the presence of caspase-8 inhibition, activated RIPK1 phosphorylates and activates RIPK3. Subsequently, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

This compound, by directly inhibiting the kinase activity of RIPK1, prevents the downstream phosphorylation of RIPK3 and MLKL, effectively halting the necroptotic cascade.

Necroptosis_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation pRIPK1->RIPK3 Phosphorylates pRIPK3->MLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Translocates SZM1209 This compound SZM1209->RIPK1 Inhibits

Caption: this compound inhibits the TNF-α induced necroptosis signaling pathway by targeting RIPK1.

In Vitro Efficacy

The anti-necroptotic activity of this compound was evaluated in cellular assays. The half-maximal effective concentration (EC50) for the inhibition of necroptosis is presented in the table below.

Parameter This compound EC50 (nM)
Anti-necroptotic Activity22.4

Table 2: In Vitro Efficacy of this compound in a Necroptosis Assay.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Kinase Binding Affinity Assay (Kd Determination)

A competitive binding assay was utilized to determine the dissociation constant (Kd) of this compound for RIPK1 and RIPK3.

Kinase_Binding_Assay cluster_0 Assay Components cluster_1 Assay Procedure Kinase Recombinant RIPK1 or RIPK3 Incubation Incubate components at room temperature Kinase->Incubation Ligand Fluorescently-labeled Tracer Ligand Ligand->Incubation SZM1209 This compound (Varying Concentrations) SZM1209->Incubation Detection Measure fluorescence polarization Incubation->Detection Analysis Calculate Kd from competition curve Detection->Analysis

References

The Enigmatic SZM-1209: Unraveling a Scientific Mystery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and technical literature, the discovery and initial characterization of a compound or entity designated "SZM-1209" remains elusive. No significant data, experimental protocols, or signaling pathways associated with this term could be identified in the current body of scientific knowledge.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research findings.

It is possible that "this compound" may be an internal, pre-publication designation for a novel compound, a highly specific internal project code, or a term not yet in the public domain. Scientific discoveries often undergo a lengthy process of validation and peer review before being published and widely disseminated.

Researchers, scientists, and drug development professionals interested in a particular compound are encouraged to consult proprietary internal databases, conference proceedings that may not yet be indexed, or directly contact research institutions that may be working on undisclosed projects.

Until "this compound" is described in a peer-reviewed publication or a public announcement from a research entity, a detailed technical guide on its discovery and characterization cannot be compiled. We will continue to monitor for any emerging information on this topic.

The Guardian of Genomic Integrity: A Technical Guide to Mps1 Kinase and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Monopolar spindle 1 (Mps1) kinase, a critical regulator of cell division and a promising target in oncology. We will explore the core biology of Mps1, the landscape of its inhibitors with a focus on quantitative data, and detailed methodologies for key experimental procedures.

The Core Biology of Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for therapeutic intervention.[5][6][7]

Function in the Spindle Assembly Checkpoint (SAC)

The primary and most conserved function of Mps1 is its role as a master regulator of the SAC.[2][3][4] When kinetochores, the protein structures on chromosomes where spindle fibers attach, are not properly attached to microtubules, Mps1 is recruited to these unattached kinetochores.[2][8] At the kinetochore, Mps1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[3][4] This inhibition prevents the degradation of key mitotic proteins like cyclin B and securin, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[3] Mps1 kinase activity is essential for the recruitment of other key SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[9]

Role in Chromosome Biorientation and Error Correction

Beyond its role in the SAC, Mps1 is also involved in the correction of improper kinetochore-microtubule attachments.[3] It contributes to the generation of proper tension across sister kinetochores, a state that signals correct bipolar attachment. Mps1's function in error correction is thought to be closely linked to its SAC activity, with both pathways sharing common molecular mechanisms centered on the phosphorylation of the kinetochore scaffold protein Knl1/Spc105.[3][10]

Structure and Activation

The Mps1 kinase domain possesses the typical bilobal architecture of protein kinases.[4] Its activation is a tightly regulated process that involves autophosphorylation.[9] The crystal structure of the Mps1 kinase domain has been solved, revealing a unique inactive conformation.[9] Autophosphorylation, particularly in the activation loop, is a critical priming event for kinase activation.[9]

Mps1 Kinase Inhibitors: A Promising Avenue in Cancer Therapy

The critical role of Mps1 in cell cycle regulation, coupled with its overexpression in tumors, has made it a compelling target for the development of small molecule inhibitors.[5][6][7] Inhibition of Mps1 kinase activity overrides the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[11]

Quantitative Data on Mps1 Inhibitors

A number of potent and selective Mps1 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of the most well-studied inhibitors.

InhibitorIC50 (nM)Target(s)Notes
BAY 1161909 (Empesertib) < 1[12]Mps1Orally bioavailable, entered Phase I clinical trials.[5][13]
BAY 1217389 < 10[12][13]Mps1Orally bioavailable, entered Phase I clinical trials in combination with paclitaxel.[5][14]
CCT289346 (BOS172722) N/AMps1Orally bioavailable, showed promising results in a Phase I trial in combination with paclitaxel.[15]
CFI-402257 1.7[12]TTK/Mps1Highly selective and orally bioavailable.
Mps1-IN-1 367[12][16]Mps1ATP-competitive inhibitor.
Mps1-IN-2 145[12][16]Mps1/Plk1Dual Mps1/Plk1 inhibitor.
NMS-P715 182[12]Mps1Selective, ATP-competitive inhibitor.
AZ3146 35[12]Mps1/TTKPotent Mps1 and TTK inhibitor.
MPI-0479605 1.8[17]Mps1Potent and selective ATP-competitive inhibitor.
RMS-07 13.1 (apparent)[12]Mps1/TTKFirst irreversible covalent Mps1 inhibitor.
TC-Mps1-12 6.4[12]Mps1Potent and selective inhibitor.

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[18]

Clinical Development of Mps1 Inhibitors

Several Mps1 inhibitors have advanced to clinical trials, primarily in combination with taxanes like paclitaxel.[5][14][15][19] The rationale for this combination is that taxanes activate the SAC, and inhibiting Mps1 in this context can lead to synergistic cancer cell killing.[15]

  • BAY 1161909 (Empesertib) and BAY 1217389 were the first Mps1 inhibitors to enter clinical trials.[5]

  • A Phase I study of BAY 1217389 in combination with paclitaxel utilized a novel randomized continual reassessment method for dose escalation.[14]

  • CCT289346 (BOS172722) has shown promising early results in a Phase I trial in combination with paclitaxel in various tumor types.[15]

  • CFI-402257 has also been evaluated in a Phase 1b trial in combination with paclitaxel.[19]

Despite promising preclinical data, the clinical development of Mps1 inhibitors has faced challenges, and to date, no Mps1 inhibitor has received FDA approval.[6][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Mps1 kinase and its inhibitors.

In Vitro Mps1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published research.[20][21][22]

Objective: To measure the enzymatic activity of Mps1 kinase and to determine the potency of inhibitors (IC50 values).

Materials:

  • Recombinant human Mps1 (TTK) enzyme

  • Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • Dithiothreitol (DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test inhibitors dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Buffer containing DTT.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the Mps1 substrate.

  • Add Inhibitor: Add the test inhibitor at various concentrations to the wells of the 96-well plate. For control wells, add DMSO vehicle.

  • Add Master Mix: Add the master mix to all wells.

  • Initiate Reaction: Add diluted Mps1 enzyme to all wells except the "blank" control.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detect Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Mps1 RNA Interference (RNAi)

Objective: To study the cellular function of Mps1 by observing the phenotype upon its depletion.

Materials:

  • Mammalian cell line of interest

  • siRNA targeting Mps1 (at least two different effective siRNAs are recommended)

  • Negative control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for cell cycle analysis)

Procedure:

  • Cell Seeding: Seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • Dilute the Mps1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired level of knockdown.

  • Assessing Knockdown Efficiency: Harvest a portion of the cells to assess the efficiency of Mps1 knockdown by Western blotting or qRT-PCR.

  • Phenotypic Analysis: Analyze the remaining cells for the desired phenotype, such as defects in cell cycle progression, spindle formation, or response to mitotic drugs.

Mps1 Protein Crystallography

This protocol outlines the general steps for determining the crystal structure of the Mps1 kinase domain.[26][27][28][29][30]

Objective: To obtain a high-resolution 3D structure of Mps1, often in complex with an inhibitor, to understand its mechanism of action and guide drug design.

Materials:

  • Expression vector containing the Mps1 kinase domain

  • Bacterial or insect cell expression system

  • Purification system (e.g., affinity and size-exclusion chromatography)

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting or hanging drop)

  • Cryoprotectant

  • X-ray diffraction source (e.g., synchrotron)

Procedure:

  • Protein Expression and Purification:

    • Express the Mps1 kinase domain in a suitable host system (e.g., E. coli or insect cells).

    • Purify the protein to high homogeneity using a series of chromatography steps.

  • Crystallization:

    • Set up crystallization trials by mixing the purified protein with a variety of solutions from a crystallization screen.

    • Use vapor diffusion methods (sitting or hanging drop) to allow for slow evaporation and crystal growth.

    • Incubate the plates at a constant temperature and monitor for crystal formation.

  • Crystal Optimization and Soaking (for inhibitor complexes):

    • Optimize initial crystal hits by varying the conditions (e.g., precipitant concentration, pH).

    • To obtain a structure with an inhibitor, either co-crystallize the protein with the inhibitor or soak existing crystals in a solution containing the inhibitor.

  • Data Collection:

    • Cryo-protect the crystals to prevent damage during X-ray exposure.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of Mps1 against the experimental data.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving Mps1 is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1 Mad1 Bub1_Bub3->Mad1 Recruits MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad2_open Mad2 (Open) Mad1->Mad2_open Converts to Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed APC_C APC/C Securin Securin APC_C->Securin Degrades CyclinB Cyclin B APC_C->CyclinB Degrades Anaphase Anaphase Securin->Anaphase Inhibits CyclinB->Anaphase Promotes (before degradation) MCC->APC_C Inhibits Mad2_closed->MCC Cdc20 Cdc20 Cdc20->MCC

Caption: Mps1 signaling pathway at an unattached kinetochore, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in anaphase onset.

Mps1_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound_Library Compound Library Kinase_Assay Mps1 Kinase Assay Compound_Library->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Hit_Compounds Hit Compounds IC50_Determination->Hit_Compounds Cell_Based_Assay Cell Viability/ Proliferation Assay Hit_Compounds->Cell_Based_Assay SAC_Override_Assay SAC Override Assay (e.g., with Nocodazole) Hit_Compounds->SAC_Override_Assay Phenotypic_Analysis Phenotypic Analysis (Mitotic Arrest, Aneuploidy) Cell_Based_Assay->Phenotypic_Analysis SAC_Override_Assay->Phenotypic_Analysis Lead_Compounds Lead Compounds Phenotypic_Analysis->Lead_Compounds Xenograft_Model Tumor Xenograft Model Lead_Compounds->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Toxicity Clinical_Candidate Clinical Candidate Efficacy_Toxicity->Clinical_Candidate

References

Methodological & Application

Application Notes & Protocols: SZM-1209 for Cell Culture Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a template application note and protocol for a hypothetical cell synchronization agent, "SZM-1209." As of November 2025, there is no publicly available scientific literature or commercial information for a compound with this designation. The experimental data and specific mechanisms described herein are illustrative and based on established principles of cell cycle synchronization. Researchers should validate any new synchronization agent and optimize protocols for their specific cell lines and experimental needs.

Introduction

Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a critical technique for studying cellular processes that are cell cycle-dependent.[1][2][3] this compound is a novel, potent, and reversible small molecule inhibitor designed to arrest cells at the G1/S boundary, providing a highly synchronized cell population for downstream applications. This document provides detailed protocols for the use of this compound in cell culture synchronization and methods for assessing its efficacy.

Mechanism of Action (Hypothetical): this compound is hypothesized to be a highly specific inhibitor of a key cyclin-dependent kinase (CDK) complex responsible for the G1 to S phase transition. By inhibiting this complex, this compound effectively halts the cell cycle at the G1/S checkpoint. Upon removal of the compound, cells synchronously re-enter the cell cycle, proceeding through S, G2, and M phases in a predictable manner.

Signaling Pathway of G1/S Transition

G1_S_Transition Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras/MAPK Pathway Mitogens->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 G1_S_Checkpoint G1/S Checkpoint (Restriction Point) CyclinE_CDK2->G1_S_Checkpoint promotes transition SZM1209 This compound SZM1209->CyclinE_CDK2 inhibits

Caption: Hypothetical signaling pathway for G1/S transition and the inhibitory action of this compound.

Quantitative Data

Table 1: Dose-Response of this compound on G1 Arrest in HeLa Cells
This compound Conc. (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseViability (%)
0 (Control)45.2 ± 3.130.5 ± 2.524.3 ± 1.998.5 ± 1.2
160.1 ± 4.525.2 ± 2.114.7 ± 1.898.1 ± 1.5
585.7 ± 5.28.9 ± 1.35.4 ± 0.997.6 ± 2.0
10 92.3 ± 4.8 4.1 ± 0.8 3.6 ± 0.6 96.8 ± 2.3
2093.1 ± 5.03.8 ± 0.73.1 ± 0.590.2 ± 3.1

Data are presented as mean ± standard deviation (n=3). Cells were treated for 24 hours. The optimal concentration for synchronization with minimal toxicity is highlighted in bold.

Table 2: Time Course of Cell Cycle Progression after this compound Release
Time Post-Release (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
092.3 ± 4.84.1 ± 0.83.6 ± 0.6
470.1 ± 5.525.8 ± 2.94.1 ± 0.7
825.4 ± 3.165.2 ± 5.89.4 ± 1.2
1210.2 ± 1.940.3 ± 4.549.5 ± 4.1
1615.8 ± 2.212.1 ± 1.872.1 ± 6.3
2448.9 ± 4.028.5 ± 3.322.6 ± 2.7

HeLa cells were synchronized with 10 µM this compound for 24 hours before release. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Synchronization of Adherent Cells at the G1/S Boundary

This protocol describes a single-block method for synchronizing adherent cells using this compound.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Plating: Plate cells at a density that will result in 30-40% confluency after 24 hours. This allows space for proliferation post-synchronization.

  • Incubation: Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Addition: Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 10 µM, see Table 1 for optimization).

  • Synchronization Block: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a period equivalent to one cell cycle length (e.g., 18-24 hours for HeLa cells). This time may require optimization for different cell lines.

  • Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium.

  • Washing: Gently wash the cell monolayer twice with pre-warmed sterile PBS to remove any residual compound.

  • Fresh Medium: Add pre-warmed complete medium (without this compound) to the cells.

  • Time Course Collection: The cells are now considered to be at the 0-hour time point post-release. Collect cells at various time points (e.g., 0, 4, 8, 12, 16, 24 hours) for downstream analysis.[4]

Protocol 2: Assessment of Synchronization Efficiency by Flow Cytometry

Materials:

  • Synchronized and control cell samples

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvesting: Harvest cells at each time point by trypsinization. Combine the detached cells with the supernatant to include any floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and resuspend the pellet in 1 mL of PBS.

  • RNase Treatment: Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to gate the cell population and generate a histogram of DNA content to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Diagram

Synchronization_Workflow cluster_prep Preparation cluster_sync Synchronization cluster_release Release & Collection cluster_analysis Analysis Plate 1. Plate Cells (30-40% Confluency) Incubate1 2. Incubate 24h (Attachment) Plate->Incubate1 AddSZM 3. Add this compound (e.g., 10 µM) Incubate1->AddSZM Incubate2 4. Incubate 18-24h (G1/S Arrest) AddSZM->Incubate2 Wash 5. Wash x2 with PBS Incubate2->Wash FreshMedium 6. Add Fresh Medium Wash->FreshMedium Collect 7. Collect Cells (Time Points: 0, 4, 8h...) FreshMedium->Collect Analysis 8. Downstream Analysis (Flow Cytometry, Western Blot, etc.) Collect->Analysis

Caption: Experimental workflow for cell synchronization using this compound.

References

Application Notes and Protocols for Assessing the Efficacy of SZM-1209 in Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of SZM-1209, a novel investigational compound, on cancer cell lines. The protocols and data presentation formats outlined herein are intended to assist in the design and execution of experiments for drug screening and mechanism-of-action studies.

Introduction

This compound is a hypothetical small molecule inhibitor designed to target key signaling pathways implicated in cancer cell proliferation and survival. The assessment of its impact on cancer cell viability is a critical first step in its preclinical evaluation. Cell viability assays are essential tools in drug discovery for quantifying the effects of a compound on a cell population. These assays measure various cellular parameters, such as metabolic activity or ATP content, which serve as indicators of cell health.

This document provides detailed protocols for two common and robust cell viability assays: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a marker of viable cells.[1][2][3]

Hypothesized Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound targets the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[4] By inhibiting this pathway, this compound is predicted to induce cell cycle arrest and apoptosis in cancer cells.

SZM1209_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SZM1209 This compound SZM1209->PI3K Inhibition

Caption: Hypothesized this compound signaling pathway.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line Selection: Choose appropriate cancer cell lines for the study. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[5]

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).[5][6]

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure they are in the exponential growth phase during the assay. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. For the CellTiter-Glo® assay, use an opaque-walled plate to prevent well-to-well crosstalk.[7][8] Include wells with medium only to serve as a background control.

    • Incubate the plate overnight to allow the cells to attach (for adherent cells) and recover.[6]

Compound Treatment
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and compound.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • After the incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate the supernatant.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[3][8] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.[3]

Protocol:

  • After the incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][8]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[7][8]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

  • Measure the luminescence of each well using a luminometer.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with This compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Assay_Choice Choose Assay Incubate_Treatment->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Colorimetric CTG_Assay CellTiter-Glo® Assay Assay_Choice->CTG_Assay Luminescent Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Add_CTG Add CellTiter-Glo® Reagent CTG_Assay->Add_CTG Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data Analysis (IC₅₀ Calculation) Read_Absorbance->Data_Analysis Incubate_CTG Incubate 10 min Add_CTG->Incubate_CTG Read_Luminescence Read Luminescence Incubate_CTG->Read_Luminescence Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell viability assays.

Data Presentation and Analysis

Data Analysis
  • Background Subtraction: Subtract the average absorbance/luminescence of the medium-only wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Quantitative Data Summary

The following table provides an example of how to present the IC₅₀ values for this compound in different cancer cell lines.

Cell LineCancer TypeAssay UsedIncubation Time (hours)IC₅₀ (µM)
MCF-7Breast CancerMTT725.2 ± 0.4
HCT116Colon CancerMTT728.9 ± 0.7
A549Lung CancerCellTiter-Glo®482.5 ± 0.3
HeLaCervical CancerCellTiter-Glo®4812.1 ± 1.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

References

Application Notes and Protocols: Titrating the Optimal Concentration of SZM-1209 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZM-1209 is a novel small molecule inhibitor designed for targeted therapeutic intervention. As with any new compound, establishing the optimal concentration for in vitro studies is a critical first step to ensure meaningful and reproducible results. This process, known as titration, is essential for identifying a concentration range that maximizes the desired biological effect on the target while minimizing off-target and cytotoxic effects.

This document provides a comprehensive, three-phase protocol for determining the optimal in vitro concentration of this compound. The protocol is designed to be adaptable to various cell lines and research questions. The three key phases are:

  • Phase 1: Cytotoxicity Assessment to determine the concentration at which this compound becomes toxic to the cells.

  • Phase 2: Target Engagement Assay to confirm that this compound is interacting with its intended molecular target within the cell.

  • Phase 3: Functional Assay to measure the downstream biological consequences of target engagement.

By integrating the data from these three phases, researchers can confidently select a working concentration of this compound for subsequent, more complex in vitro experiments.

Experimental Workflow

The overall workflow for titrating the optimal concentration of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assay cluster_3 Analysis A Prepare Serial Dilutions of this compound B Treat Cells with this compound A->B C Perform Cell Viability Assay (e.g., Resazurin) B->C D Determine CC50 C->D K Integrate Data and Select Optimal Concentration D->K E Treat Cells with Non-Cytotoxic Concentrations F Perform Target Engagement Assay (e.g., CETSA) E->F G Determine EC50 F->G G->K H Treat Cells with Non-Cytotoxic Concentrations I Perform Functional Assay (e.g., Western Blot) H->I J Determine IC50 I->J J->K

Figure 1: Experimental workflow for this compound titration.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration range of this compound that is non-toxic to the cells of interest. This is crucial as overt cytotoxicity can confound the interpretation of target-specific effects. Cell viability assays are fundamental tools for this purpose.[1] A common and cost-effective method is the resazurin reduction assay.[1]

Protocol: Resazurin Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the corresponding wells. Incubate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a resazurin solution in PBS. Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

Data Presentation

The results should be normalized to the vehicle control and plotted as a dose-response curve. The 50% cytotoxic concentration (CC50) can then be calculated.

This compound (µM)% Viability (Normalized)
1005.2
5015.8
2548.9
12.585.3
6.2595.1
3.1398.7
1.5699.2
0100

From this data, the CC50 would be calculated to be approximately 25 µM.

Phase 2: Target Engagement Assay

Once the non-toxic concentration range of this compound is established, the next step is to confirm that the compound is binding to its intended molecular target within the cells.[2][3] Target engagement assays provide direct evidence of this interaction.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding.[5]

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with a range of non-cytotoxic concentrations of this compound (e.g., up to 10 µM) and a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures to generate a melt curve.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. An increase in the melting temperature indicates target engagement.

Data Presentation

The data can be presented as a shift in the melting temperature (Tm) of the target protein at different this compound concentrations. The 50% effective concentration (EC50) for target engagement can be determined from a dose-response curve of the Tm shift.

This compound (µM)ΔTm (°C)% Target Engagement
105.898
55.288
2.54.170
1.252.542
0.6251.119
0.3130.58
000

The EC50 for target engagement would be calculated from this data.

Phase 3: Functional Assay

After confirming target engagement, it is essential to measure the downstream functional consequences. This will determine the concentration of this compound required to elicit a biological response. The choice of functional assay depends on the specific target and pathway being investigated. For example, if this compound targets a kinase, a relevant functional assay would be to measure the phosphorylation of a downstream substrate.

Hypothetical Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Let's assume this compound is an inhibitor of a receptor tyrosine kinase (RTK) that, upon activation by a growth factor, initiates a signaling cascade leading to cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK RTK GF->RTK Activates Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) RTK->Downstream Phosphorylates SZM1209 This compound SZM1209->RTK Inhibits pDownstream Phosphorylated Downstream Protein Proliferation Gene Expression & Cell Proliferation Downstream->Proliferation

Figure 2: Hypothetical RTK signaling pathway inhibited by this compound.
Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of non-cytotoxic concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with the appropriate growth factor to activate the RTK pathway.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

  • Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

The data should be presented as the percentage of inhibition of substrate phosphorylation at different this compound concentrations. The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve.

This compound (µM)% Inhibition of Phosphorylation
1099
595
2.588
1.2565
0.62545
0.31320
00

The IC50 for the functional effect would be calculated from this data.

Data Integration and Optimal Concentration Selection

The final step is to integrate the data from all three phases to select the optimal concentration range for future in vitro studies.

ParameterValue
CC50 (Cytotoxicity)~25 µM
EC50 (Target Engagement)~1.5 µM
IC50 (Functional Effect)~0.7 µM

Interpretation:

  • The IC50 represents the concentration at which this compound produces a half-maximal biological effect.

  • The EC50 indicates the concentration required for half-maximal target binding. Ideally, the IC50 and EC50 values should be closely aligned.

  • The CC50 defines the upper limit of the usable concentration range.

Optimal Concentration Range:

Based on the data above, a suitable concentration range for in vitro studies would be between 0.7 µM and 5 µM . This range is expected to produce a significant functional effect with maximal target engagement, while remaining well below the cytotoxic concentration. For most experiments, using a concentration that is 2-5 times the IC50 is a good starting point.

By following this comprehensive titration protocol, researchers can establish a robust and evidence-based foundation for their in vitro studies with this compound.

References

Application Note: Immunofluorescence Staining for Mitotic Checkpoint Proteins with SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[1][2][3] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2][3] Key proteins involved in this intricate signaling network include Mad2 (Mitotic Arrest Deficient 2), BubR1 (Budding Uninhibited by Benzimidazoles-related 1), and Aurora B kinase.[4][5][6] Dysregulation of the mitotic checkpoint is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.

SZM-1209 is a novel, potent, and selective small molecule inhibitor designed to probe the mitotic checkpoint pathway. This application note provides a detailed protocol for the use of this compound in immunofluorescence (IF) staining to investigate its effects on the localization and expression of key mitotic checkpoint proteins. The following protocols and data are representative of the expected outcomes when studying a compound with this mechanism of action.

Principle of the Assay

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This method utilizes antibodies that specifically bind to the protein of interest. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing for detection by fluorescence microscopy.

By treating cells with this compound, researchers can observe changes in the recruitment of mitotic checkpoint proteins to kinetochores, the protein structures on chromosomes where spindle fibers attach. Quantitative analysis of the fluorescence intensity can provide insights into the compound's mechanism of action and its efficacy in disrupting the mitotic checkpoint.[7]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing adherent cells and treating them with this compound.

  • Materials:

    • Adherent cell line (e.g., HeLa, U2OS)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Cell culture flasks or plates

    • Glass coverslips (pre-coated with poly-L-lysine if necessary)[5]

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Nocodazole or other mitotic arrest agent (optional)

  • Procedure:

    • Seed cells onto sterile glass coverslips in a 6-well plate at a density that will result in 60-70% confluency at the time of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.

    • Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

    • (Optional) To enrich for mitotic cells, treat the cells with a synchronizing agent like nocodazole at a final concentration of 100 ng/mL for 12-16 hours.

    • Aspirate the old medium and add the medium containing this compound or the vehicle control.

    • Incubate for the desired treatment time (e.g., 1, 6, 12, or 24 hours).

Immunofluorescence Staining

This protocol provides a general method for immunofluorescence staining of mitotic checkpoint proteins.[8][9][10]

  • Materials:

    • Phosphate-Buffered Saline (PBS)

    • Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared[8][9]

    • Permeabilization Solution: 0.5% Triton X-100 in PBS

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS[9]

    • Primary Antibodies (e.g., Rabbit anti-Mad2, Mouse anti-BubR1, Rabbit anti-phospho-Aurora B)

    • Secondary Antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, Goat anti-Mouse IgG Alexa Fluor 594)

    • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

    • Antifade Mounting Medium

  • Procedure:

    • Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[11]

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[9]

    • Primary Antibody Incubation: Dilute the primary antibodies to their recommended working concentration in the blocking buffer. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.[9][12]

    • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

    • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]

    • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[13]

    • Washing: Wash the cells twice with PBS.

    • Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with nail polish and allow them to dry.

    • Storage: Store the slides at 4°C in the dark until imaging.

Image Acquisition and Analysis
  • Image Acquisition:

    • Use a confocal or high-resolution wide-field fluorescence microscope.

    • Capture images using appropriate laser lines and filters for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).

    • For quantitative analysis, ensure that all images are acquired using the same settings (e.g., laser power, exposure time, gain).

  • Quantitative Analysis:

    • Use image analysis software such as ImageJ/Fiji or CellProfiler.[12]

    • Define regions of interest (ROIs), such as individual kinetochores or the entire nucleus.

    • Measure the mean fluorescence intensity of the protein of interest within the ROIs.

    • Correct for background fluorescence.

    • Normalize the intensity of the target protein to a control signal if applicable.

    • Statistically analyze the data from multiple cells and experiments.

Data Presentation

The following tables represent hypothetical quantitative data obtained from an immunofluorescence experiment investigating the effect of this compound on mitotic checkpoint proteins.

Table 1: Effect of this compound on Kinetochore Localization of Mad2 and BubR1

TreatmentConcentration (µM)Mean Mad2 Kinetochore Intensity (A.U.)Mean BubR1 Kinetochore Intensity (A.U.)
Vehicle (DMSO)0150.2 ± 12.5185.6 ± 15.1
This compound0.1125.8 ± 10.9160.3 ± 13.8
This compound175.4 ± 8.292.1 ± 9.5
This compound1030.1 ± 5.645.7 ± 6.3

A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Aurora B Kinase Activity (Measured by Phospho-Histone H3 at Ser10)

TreatmentConcentration (µM)% of Mitotic Cells with Phospho-H3 (Ser10) Signal
Vehicle (DMSO)095.2%
This compound0.182.1%
This compound145.8%
This compound1015.3%

Visualizations

Signaling Pathway Diagram

Mitotic_Checkpoint_Signaling cluster_kinetochore Unattached Kinetochore KNL1 KNL1 MPS1 MPS1 KNL1->MPS1 recruits Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 recruits MPS1->KNL1 phosphorylates Mad1_Mad2_C Mad1-Mad2 (Closed) Bub1_Bub3->Mad1_Mad2_C recruits Mad2_O Mad2 (Open) Mad1_Mad2_C->Mad2_O catalyzes conversion to closed Mad2 MCC Mitotic Checkpoint Complex (Mad2-BubR1-Bub3-Cdc20) Mad2_O->MCC incorporates into APC_C APC/C-Cdc20 MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase promotes SZM1209 This compound SZM1209->MPS1 inhibits

Caption: Hypothetical mechanism of this compound inhibiting the mitotic checkpoint.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_seeding Seed cells on coverslips start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound and controls incubation_24h->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with Normal Goat Serum permeabilization->blocking primary_ab Incubate with primary antibody (e.g., anti-Mad2) blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi_stain Counterstain with DAPI secondary_ab->dapi_stain mounting Mount on slides dapi_stain->mounting imaging Image with confocal microscope mounting->imaging analysis Quantitative image analysis imaging->analysis end End analysis->end

Caption: Workflow for immunofluorescence staining with this compound.

References

Application Note: Western Blot Analysis of Mps1 Phosphorylation Following Treatment with the Novel Inhibitor SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the analysis of Mps1 kinase activity by examining its phosphorylation status using Western blotting. The described methodology is optimized for cultured human cells treated with SZM-1209, a hypothetical, potent, and selective inhibitor of Mps1 kinase. This document is intended for researchers, scientists, and drug development professionals investigating the spindle assembly checkpoint (SAC) and the efficacy of novel therapeutic agents targeting Mps1.

Introduction

Monopolar spindle 1 (Mps1) is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is a key regulator of the SAC, and its kinase activity is essential for the recruitment of other checkpoint proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][2][3] Mps1 autophosphorylation is a critical step in its activation, leading to the subsequent phosphorylation of downstream targets such as KNL1 (also known as Spc105 or Blinkin) and the Ndc80 complex, which are essential for a robust SAC response.[1][3][4][5]

Given its critical role in cell cycle regulation, Mps1 has emerged as an attractive target for cancer therapy. Inhibition of Mps1 kinase activity can lead to premature anaphase onset, chromosome missegregation, and ultimately, cell death in cancer cells. This compound is a novel, hypothetical small molecule inhibitor designed to target the ATP-binding pocket of Mps1 with high selectivity. This application note describes the use of Western blot analysis to quantify the inhibitory effect of this compound on Mps1 autophosphorylation and the phosphorylation of its downstream targets.

Materials and Reagents

  • Human cervical cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (hypothetical compound)

  • Dimethyl sulfoxide (DMSO)

  • Nocodazole

  • Protease and phosphatase inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • 4-12% Bis-Tris polyacrylamide gels

  • PVDF membranes

  • Bovine Serum Albumin (BSA)

  • Tris-buffered saline with Tween 20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Mps1 (Thr676)

    • Mouse anti-Mps1 (total)

    • Rabbit anti-phospho-KNL1 (specific for Mps1 phosphorylation sites)

    • Mouse anti-KNL1 (total)

    • Rabbit anti-GAPDH or β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagents

Experimental Protocol

Cell Culture and Treatment
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Synchronize cells in mitosis by treating with 100 ng/mL nocodazole for 16 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the synchronized cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO-only treated sample as a vehicle control.

Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

Western Blot Analysis
  • Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[6]

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the Western blot analysis of Mps1 phosphorylation after treatment with this compound. The band intensities were quantified using densitometry and normalized to the total protein levels and the loading control.

This compound (nM)p-Mps1 (Thr676) / Total Mps1 (Relative Units)p-KNL1 / Total KNL1 (Relative Units)
0 (Vehicle)1.001.00
100.780.82
500.450.51
1000.180.23
5000.050.08

Visualization of Signaling Pathway and Experimental Workflow

Mps1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Mps1 Activation cluster_2 Downstream Events Unattached Kinetochores Unattached Kinetochores Mps1_inactive Mps1 (inactive) Unattached Kinetochores->Mps1_inactive Recruitment & Activation Mps1_active p-Mps1 (active) Mps1_inactive->Mps1_active Autophosphorylation (Thr676) KNL1 KNL1 Mps1_active->KNL1 SZM1209 This compound SZM1209->Mps1_inactive Inhibition pKNL1 p-KNL1 KNL1->pKNL1 Phosphorylation SAC Spindle Assembly Checkpoint Activation pKNL1->SAC Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture Cell Culture & Treatment (HeLa + this compound) lysis Cell Lysis (RIPA Buffer) cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Mps1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection

References

Application Notes and Protocols for Live-Cell Imaging of Mitotic Arrest Induced by SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitosis is a fundamental process of cell division, and its dysregulation is a hallmark of cancer. Anti-mitotic agents that disrupt the mitotic spindle are a cornerstone of cancer chemotherapy.[1] SZM-1209 is a novel, potent, and specific small molecule inhibitor of Kinesin-5 (Eg5), a motor protein crucial for establishing the bipolar mitotic spindle. Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent activation of the spindle assembly checkpoint (SAC), which in turn causes a prolonged arrest in mitosis.[2]

Live-cell imaging is a powerful technique to study the dynamic process of mitosis and the cellular response to anti-mitotic drugs in real-time.[3][4][5] These application notes provide a detailed protocol for using this compound in live-cell imaging experiments to monitor and quantify mitotic arrest, offering insights into the compound's mechanism of action and its effects on cell fate.

Principle of the Assay

This protocol utilizes fluorescence live-cell imaging to visualize and quantify the effects of this compound on mitotic progression. Cells stably expressing a fluorescently tagged histone protein (e.g., H2B-GFP) are used to monitor chromosome condensation and segregation.[6] Upon treatment with this compound, cells entering mitosis will fail to form a bipolar spindle, resulting in a characteristic monopolar arrangement of chromosomes. Time-lapse microscopy allows for the detailed tracking of individual cells, enabling the measurement of the duration of mitotic arrest and the determination of subsequent cell fates, such as death in mitosis or mitotic slippage (exit from mitosis without cell division).[1]

Mechanism of Action of this compound

SZM1209_Mechanism This compound Mechanism of Action SZM1209 This compound Eg5 Kinesin-5 (Eg5) SZM1209->Eg5 Inhibits Centrosome Centrosome Separation BipolarSpindle Bipolar Spindle Formation Eg5->Centrosome Drives Centrosome->BipolarSpindle Leads to MonopolarSpindle Monopolar Spindle Formation Centrosome->MonopolarSpindle Failure of separation leads to MitoticArrest Mitotic Arrest SAC Spindle Assembly Checkpoint (SAC) Activation MonopolarSpindle->SAC Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C Leads to APC_C->MitoticArrest Results in CellFate Cell Fate (Apoptosis or Mitotic Slippage) MitoticArrest->CellFate Determines

Caption: Mechanism of this compound-induced mitotic arrest.

Quantitative Data Summary

Table 1: Dose-Dependent Effect of this compound on Mitotic Arrest in HeLa Cells

This compound Concentration (nM)Average Duration of Mitotic Arrest (hours)Percentage of Cells with Monopolar Spindles
0 (Vehicle)0.8 ± 0.22%
104.5 ± 1.165%
5012.3 ± 2.598%
10018.7 ± 3.899%

Table 2: Cell Fate Profile of HeLa Cells after 24-hour Treatment with this compound

This compound Concentration (nM)Death in Mitosis (%)Mitotic Slippage (%)Normal Division (%)
0 (Vehicle)<1%<1%98%
1015%45%40%
5048%50%2%
10075%24%1%

Experimental Protocols

Materials
  • HeLa cells stably expressing H2B-GFP (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Glass-bottom imaging dishes or plates[4]

  • Live-cell imaging microscope system with environmental control (37°C, 5% CO2)[3][6]

Protocol 1: Cell Preparation and Treatment
  • Cell Seeding: Seed HeLa-H2B-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-60% confluency at the time of imaging.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence and recovery.

  • Compound Preparation: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Gently replace the medium in the imaging dishes with the medium containing the different concentrations of this compound or the vehicle control.

Protocol 2: Live-Cell Imaging
  • Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO2.[6][7]

  • Dish Placement: Place the imaging dish on the microscope stage.

  • Image Acquisition Setup:

    • Select multiple fields of view for each condition.

    • Set the image acquisition parameters. Use the lowest possible laser power and exposure time to minimize phototoxicity.[4][8]

    • For time-lapse imaging, set the interval between image captures. An interval of 5-15 minutes is typically sufficient to track mitotic events.[6]

    • Acquire both phase-contrast/DIC and fluorescence (for H2B-GFP) images at each time point.

  • Imaging Duration: Acquire images for a total duration of 24-48 hours to capture the entire process of mitotic entry, arrest, and subsequent cell fate.

Protocol 3: Data Analysis
  • Mitotic Arrest Duration: For each cell that enters mitosis (identified by chromosome condensation), measure the time from nuclear envelope breakdown (NEBD) to anaphase onset (for normal division) or mitotic exit (slippage or cell death).

  • Phenotype Scoring: Visually inspect the fluorescent images of mitotically arrested cells to determine the percentage of cells exhibiting a monopolar spindle phenotype.

  • Cell Fate Analysis: Track each cell that enters mitosis to determine its ultimate fate:

    • Normal Division: The cell successfully completes mitosis and divides into two daughter cells.

    • Death in Mitosis: The cell undergoes apoptosis while arrested in mitosis, characterized by cell shrinkage and membrane blebbing.

    • Mitotic Slippage: The cell exits mitosis without dividing, resulting in a single, often larger, tetraploid cell.[1]

  • Data Compilation: Compile the quantitative data into tables for comparison across different treatment conditions.

Experimental Workflow

LiveCellImaging_Workflow Live-Cell Imaging Experimental Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis SeedCells Seed HeLa-H2B-GFP cells in imaging dishes Incubate24h Incubate for 24 hours SeedCells->Incubate24h PrepareCompounds Prepare this compound dilutions and vehicle control Incubate24h->PrepareCompounds TreatCells Treat cells with compounds PrepareCompounds->TreatCells SetupMicroscope Set up live-cell imaging system (37°C, 5% CO2) TreatCells->SetupMicroscope AcquireImages Acquire time-lapse images (Phase contrast & Fluorescence) SetupMicroscope->AcquireImages AnalyzeDuration Measure duration of mitotic arrest AcquireImages->AnalyzeDuration ScorePhenotype Score for monopolar spindle phenotype AcquireImages->ScorePhenotype DetermineFate Determine cell fate (Division, Death, Slippage) AcquireImages->DetermineFate CompileData Compile and tabulate data AnalyzeDuration->CompileData ScorePhenotype->CompileData DetermineFate->CompileData

Caption: Workflow for monitoring mitotic arrest with this compound.

Troubleshooting

ProblemPossible CauseSolution
High Phototoxicity Laser power is too high; exposure time is too long; imaging interval is too short.Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio. Increase the time interval between acquisitions.[6][8]
Cells do not enter mitosis Cells are not healthy or are at too high a confluency.Use early passage, healthy cells. Seed at a lower density to avoid contact inhibition.
Difficulty in identifying mitotic events Poor image quality; low fluorescence signal.Optimize imaging parameters. Ensure the H2B-GFP signal is sufficiently bright.
Inconsistent results Variation in cell seeding density, compound concentration, or imaging conditions.Maintain consistency in all experimental parameters. Prepare fresh compound dilutions for each experiment.

Conclusion

This compound is a valuable tool for studying the mechanisms of mitotic arrest. The protocols described here provide a robust framework for utilizing live-cell imaging to quantitatively assess the effects of this compound on mitotic progression and cell fate. This approach is highly relevant for basic research into cell cycle control and for the preclinical development of novel anti-mitotic cancer therapies.

References

Application Notes and Protocols for In Vivo Xenograft Studies Using SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZM-1209 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation.[1] The RIPK1 signaling pathway plays a multifaceted role in cancer, contributing to both tumor cell survival via NF-κB activation and cell death through necroptosis.[2] This dual function makes RIPK1 a compelling therapeutic target. Inhibition of RIPK1's kinase activity is being investigated as a strategy to modulate the tumor microenvironment, induce cancer cell death, and potentially enhance the efficacy of immunotherapies and radiotherapies.[3][4]

These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of this compound in a preclinical subcutaneous xenograft model using the A375 human melanoma cell line, a model in which RIPK1 inhibition has been previously studied.[5]

Mechanism of Action: RIPK1 Signaling

This compound specifically inhibits the kinase activity of RIPK1. In the context of TNF-α signaling, RIPK1 is a key component of Complex I, which can lead to the activation of the pro-survival NF-κB pathway. Alternatively, RIPK1 can form the necrosome (Complex IIb) with RIPK3 and MLKL, leading to programmed cell death known as necroptosis. By inhibiting the kinase activity of RIPK1, this compound is expected to block the necroptotic pathway. The downstream effects on cancer cells can be context-dependent, potentially leading to reduced inflammation-driven tumor growth or sensitization to other therapies.

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation Complex_I->NFkB Leads to Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Forms Survival Cell Survival & Inflammation NFkB->Survival Necroptosis Necroptosis Necrosome->Necroptosis SZM1209 This compound SZM1209->Necrosome Inhibits (Kinase Activity) Xenograft_Workflow Xenograft Study Workflow A 1. Cell Culture (A375 cells) B 2. Cell Preparation & Counting A->B C 3. Subcutaneous Injection B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E Tumors ~100-150 mm³ F 6. Treatment with This compound E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G Daily Dosing G->F 21-28 days H 8. Endpoint Analysis (e.g., IHC, Western Blot) G->H

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Combining SZM-1209 with Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Taxanes, such as paclitaxel and docetaxel, are a cornerstone of chemotherapy for a variety of solid tumors. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Despite their efficacy, the development of resistance and dose-limiting toxicities remain significant clinical challenges.

SZM-1209 is a novel investigational anti-cancer agent designed to target microtubule dynamics. Preclinical evidence suggests that this compound may act synergistically with taxanes, potentially enhancing their therapeutic efficacy and overcoming resistance mechanisms. This document provides detailed application notes and protocols for researchers to investigate the synergistic anti-cancer effects of combining this compound with taxanes. The information presented is intended to guide the design and execution of in vitro studies to evaluate this promising combination therapy.

Data Presentation: Synergistic Activity of this compound and Taxanes

The following tables summarize representative quantitative data from in vitro studies on the combination of this compound with paclitaxel in human non-small cell lung cancer (A549) and ovarian cancer (OVCAR-3) cell lines.

Table 1: IC50 Values of Single Agent and Combination Treatments (48h)

Cell LineTreatmentIC50 (nM)
A549 This compound75.2 ± 5.8
Paclitaxel25.6 ± 2.1
This compound + Paclitaxel (1:1 ratio)12.3 ± 1.5
OVCAR-3 This compound98.5 ± 7.3
Paclitaxel45.1 ± 3.9
This compound + Paclitaxel (1:1 ratio)20.8 ± 2.4

Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination

The synergistic, additive, or antagonistic effects of the drug combination were quantified using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (this compound:Paclitaxel)Fa (Fraction Affected)Combination Index (CI)Interpretation
A549 1:10.500.68Synergy
1:10.750.55Strong Synergy
1:10.900.48Strong Synergy
OVCAR-3 1:10.500.72Synergy
1:10.750.61Synergy
1:10.900.53Strong Synergy

Experimental Protocols

This protocol determines the cytotoxic effects of this compound and taxanes, alone and in combination.

Materials:

  • Cancer cell lines (e.g., A549, OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • Taxane (e.g., Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the taxane in complete medium.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This protocol quantifies the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Taxane (e.g., Paclitaxel)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with this compound, a taxane, or the combination at their respective IC50 concentrations for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol assesses the effect of the combination treatment on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Taxane (e.g., Paclitaxel)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Hypothetical Signaling Pathway of this compound and Taxane Synergy SZM1209 This compound Tubulin β-Tubulin SZM1209->Tubulin Binds to a novel site Taxane Taxane Taxane->Tubulin Binds to taxane site Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticSpindle Aberrant Mitotic Spindle Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Phosphorylation MitoticArrest->Bcl2 Bcl2->Apoptosis

Caption: Hypothetical signaling pathway of this compound and taxane synergy.

Experimental Workflow for Synergy Assessment CellCulture 1. Cell Culture (A549, OVCAR-3) Treatment 2. Drug Treatment (this compound, Taxane, Combo) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis 4. Data Analysis (IC50, CI) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Experimental workflow for synergy assessment.

Logical Relationship of Combination Therapy SZM1209 This compound Action Synergy Synergistic Effect SZM1209->Synergy Taxane Taxane Action Taxane->Synergy EnhancedEfficacy Enhanced Anti-Cancer Efficacy Synergy->EnhancedEfficacy OvercomeResistance Overcoming Taxane Resistance Synergy->OvercomeResistance ReducedToxicity Potential for Reduced Doses & Toxicity Synergy->ReducedToxicity

Caption: Logical relationship of combination therapy.

Application Note: Flow Cytometry Analysis of Cell Cycle Progression with SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZM-1209 is a novel investigational compound demonstrating potential as an anti-proliferative agent in various cancer cell lines. Preliminary studies suggest that this compound induces cell cycle arrest, a critical mechanism for controlling cancer cell growth. This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle progression using flow cytometry with propidium iodide (PI) staining. The presented data and methodologies offer a framework for researchers to evaluate the efficacy of this compound and similar compounds in their own cell models.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[1][2][3] Propidium iodide (PI) is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner.[4][5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells have a normal (2n) DNA content.

  • S Phase: Cells are actively replicating their DNA, resulting in an intermediate DNA content between 2n and 4n.

  • G2/M Phase: Cells have a duplicated (4n) DNA content, having completed DNA synthesis and are in preparation for or undergoing mitosis.

By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the compound's effect on cell cycle progression.

Data Presentation: Effect of this compound on Cell Cycle Distribution

The following table summarizes the quantitative data from a representative experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours. The data clearly indicates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that this compound induces a G2/M cell cycle arrest.

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
158.9 ± 2.818.1 ± 2.223.0 ± 2.5
545.3 ± 3.512.7 ± 1.942.0 ± 3.1
1028.1 ± 2.98.5 ± 1.563.4 ± 4.2

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for cell cycle analysis and a plausible signaling pathway through which this compound may exert its effects.

G_1 cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in culture plates B Allow cells to adhere overnight A->B C Treat cells with this compound or vehicle control B->C D Incubate for the desired time period (e.g., 24 hours) C->D E Harvest cells by trypsinization D->E F Wash cells with PBS E->F G Fix cells in cold 70% ethanol F->G H Wash fixed cells with PBS G->H I Resuspend cells in PI/RNase A staining solution H->I J Incubate in the dark at room temperature I->J K Acquire data on a flow cytometer J->K L Gate on single cells K->L M Analyze DNA content histogram to determine cell cycle phases L->M

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

G_2 cluster_0 Upstream Regulation cluster_1 Checkpoint Kinases cluster_2 Effector Phosphatase cluster_3 Mitotic Entry Complex SZM1209 This compound ATM_ATR ATM/ATR Kinases SZM1209->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C inhibits Chk1_Chk2->Cdc25C Cdk1_CyclinB Cdk1/Cyclin B Cdc25C->Cdk1_CyclinB activates Cdc25C->Cdk1_CyclinB Cdc25C->Cdk1_CyclinB G2_M_Arrest G2/M Arrest Cdk1_CyclinB->G2_M_Arrest promotes M-phase entry Cdk1_CyclinB->G2_M_Arrest

Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.

Detailed Experimental Protocol

This protocol outlines a reliable method for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[4]

Materials and Reagents:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile-filtered[5]

  • Trypsin-EDTA

  • 70% ethanol, ice-cold[5]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)[5]

  • 5 mL flow cytometry tubes[5]

  • Refrigerated centrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 1 x 10^6 cells per well in a 6-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the cell culture medium, which may contain detached cells.

    • Wash the adherent cells with PBS.

    • Harvest the adherent cells by trypsinization.

    • Combine the collected medium and the trypsinized cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Transfer the cell suspension to a flow cytometry tube.

  • Cell Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 400 µL of PBS.[5]

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[5][6] This helps to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes for fixation.[5][6] (Fixed cells can be stored at 4°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the more buoyant fixed cells.[6]

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of PBS.[5]

    • To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[5][6]

    • Add 400 µL of PI staining solution to the cells.[5]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.

    • Use a dot plot of PI area versus PI width to gate on single cells and exclude doublets and clumps.[6]

    • Collect PI fluorescence data on a linear scale.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Troubleshooting

  • High CV of G1/G0 peaks: Ensure proper fixation with 70% ethanol, as other fixatives can give unacceptably high coefficients of variation.[5]

  • Cell Clumping: Add ethanol drop-wise while vortexing to ensure proper fixation and minimize clumping.[5][6]

  • Weak or No Fluorescence Signal: Ensure the PI staining solution is at the correct concentration and protected from light. For low cell numbers, consider using a brighter dye or a more sensitive instrument.

Conclusion

This application note provides a comprehensive guide for utilizing flow cytometry to analyze the effects of the investigational compound this compound on cell cycle progression. The detailed protocol and representative data demonstrate a robust method for quantifying drug-induced cell cycle arrest. This approach is valuable for the preclinical evaluation of potential anti-cancer therapeutics and for elucidating their mechanisms of action.

References

Application Notes and Protocols for Assessing Apoptosis Induced by SZM-1209 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SZM-1209 is a novel therapeutic agent under investigation for its potential to induce apoptosis, or programmed cell death, in target cells. The selective induction of apoptosis is a key mechanism for many anti-cancer therapies. These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound. The following methodologies are standard and widely accepted techniques for characterizing the induction of apoptosis and elucidating the underlying molecular mechanisms.

The primary methods covered in this document include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., Caspase-3/7) and initiator caspases (e.g., Caspase-8, Caspase-9).

  • Western Blotting: For the analysis of changes in the expression and cleavage of key apoptosis-related proteins.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Consistent and structured data presentation is crucial for the comparison of results across different experiments and concentrations of this compound.

Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control

Table 2: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive CellsMean Fluorescence Intensity (MFI)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control

Table 3: Caspase Activity Assay Results

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compound1
This compound5
This compound10
Positive Control

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment GroupConcentration (µM)Pro-Caspase-3 (Relative Expression)Cleaved Caspase-3 (Relative Expression)PARP (Relative Expression)Cleaved PARP (Relative Expression)Bcl-2 (Relative Expression)Bax (Relative Expression)
Vehicle Control0
This compound1
This compound5
This compound10
Loading Control-

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining Protocol

This assay is used to quantify the percentage of cells undergoing apoptosis.[1] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where membrane integrity is lost.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

TUNEL Assay Protocol

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks with labeled dUTPs.[3][4][5] This is a widely used method for detecting late-stage apoptosis.[4]

Materials:

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)[6]

  • Paraformaldehyde (4%)

  • Triton™ X-100 (0.1%) in PBS

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Grow and treat cells with this compound on coverslips or in microplates.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Equilibration: Wash cells with deionized water and then equilibrate with the TdT reaction buffer provided in the kit for 10 minutes.

  • TdT Reaction: Prepare the TdT reaction cocktail according to the manufacturer's protocol and incubate the cells for 60 minutes at 37°C in a humidified chamber.[6]

  • Detection: Stop the reaction and proceed with the detection of incorporated dUTPs using the fluorescently labeled molecule as per the kit's instructions (e.g., Click-iT™ reaction for Alexa Fluor™ dyes).

  • Analysis: Counterstain with a nuclear stain like DAPI if desired. Visualize the cells under a fluorescence microscope or quantify the fluorescence using a flow cytometer.

Caspase Activity Assay Protocol

Caspases are a family of proteases that are critical executioners of apoptosis.[7][8] This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase.[9][10]

Materials:

  • Caspase-3 Activity Assay Kit (Fluorometric) containing a substrate like Ac-DEVD-AMC[9][10]

  • Cell Lysis Buffer

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[9][10]

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle control.

Western Blotting Protocol for Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade.[11][12] Key markers include caspases, PARP, and members of the Bcl-2 family.[11][13]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then incubate with ECL substrate.[12]

  • Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[12]

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest annexin_v Annexin V/PI Staining harvest->annexin_v tunel TUNEL Assay harvest->tunel caspase Caspase Activity Assay harvest->caspase western Western Blot harvest->western flow_cytometry Flow Cytometry annexin_v->flow_cytometry tunel->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy plate_reader Plate Reader caspase->plate_reader imaging Chemiluminescence Imaging western->imaging

Caption: Experimental workflow for assessing apoptosis induced by this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Pro-Caspase-8 death_receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 dna_damage This compound (potential inducer of DNA damage or mitochondrial stress) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Pro-Caspase-9 cytochrome_c->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 parp PARP active_caspase3->parp apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

annexin_v_logic cluster_staining Staining cluster_population Cell Sub-populations start Cell Population annexin_v Annexin V start->annexin_v PS Exposure? pi Propidium Iodide (PI) start->pi Membrane Integrity? viable Viable (Annexin V- / PI-) annexin_v->viable No early_apoptotic Early Apoptotic (Annexin V+ / PI-) annexin_v->early_apoptotic Yes late_apoptotic Late Apoptotic (Annexin V+ / PI+) pi->late_apoptotic No necrotic Necrotic (Annexin V- / PI+) pi->necrotic Yes early_apoptotic->late_apoptotic Progression

References

Troubleshooting & Optimization

Troubleshooting SZM-1209 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel research compound SZM-1209. Given that poor aqueous solubility is a common challenge with new chemical entities, this resource provides troubleshooting strategies and experimental protocols to help you overcome these issues in your experiments.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel small molecule compound for research use. Its chemical formula is C31H29F5N4O5S2 with a molecular weight of 696.7078 g/mol .[5] Due to its complex and likely hydrophobic structure, it may exhibit low solubility in aqueous solutions.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A2: Yes, it is not uncommon for complex organic molecules like this compound to have limited solubility in purely aqueous solutions.[1][4][6] Factors such as high hydrophobicity and molecular planarity can contribute to poor solubility.[4][6] This guide provides several strategies to address this issue.

Q3: What is the best general-purpose solvent for making a stock solution of this compound?

A3: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are typically recommended for compounds with low aqueous solubility. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in your aqueous experimental buffer.

Q4: How can I determine the optimal solubility conditions for my specific experiment?

A4: The optimal conditions will depend on your experimental system. We recommend a systematic approach, starting with small-scale solubility tests. You can vary parameters such as pH, temperature, and the use of co-solvents to find the best conditions that maintain both the solubility of this compound and the integrity of your experiment.

Troubleshooting Guide

Issue: this compound is not dissolving in my initial solvent choice.

Q1: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS) and it won't go into solution. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for hydrophobic compounds. It's recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Action: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved in DMSO before using it in your experiments. See the protocol for "Preparing a Stock Solution of this compound" below.

Issue: After diluting the DMSO stock solution into my aqueous buffer, a precipitate forms.

Q1: I've successfully made a DMSO stock, but when I add it to my buffer, the solution becomes cloudy or I see solid particles. Why is this happening and how can I fix it?

A1: This is likely due to the compound precipitating out of the aqueous solution, a common issue when the final concentration of the organic solvent is too low to maintain solubility.[1][7]

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Try a lower final concentration of this compound in your aqueous buffer.

    • Increase the Co-solvent Concentration: If your experiment can tolerate it, increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can affect biological systems.

    • Use a Different Co-solvent: Test other organic solvents like ethanol or dimethylformamide (DMF) for your stock solution.

    • Adjust pH: The solubility of a compound can be pH-dependent.[7][8] Test the solubility of this compound in buffers with different pH values (see Table 2 for hypothetical data).

    • Gentle Heating: Warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious as this can also degrade the compound or affect your biological system.[7]

Key Experimental Protocols

Protocol 1: Preparing a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing or sonicate for a short period.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Assessing Aqueous Solubility

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution into the aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all samples.

  • Include a control sample with only the buffer and the same final concentration of DMSO.

  • Incubate the samples at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing them to equilibrate.

  • After incubation, visually inspect each sample for any signs of precipitation or cloudiness.

  • To quantify, measure the absorbance or light scattering of each sample using a spectrophotometer or plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.

  • The highest concentration that remains clear is an approximation of the kinetic solubility in that specific buffer.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.01< 0.014
PBS (pH 7.4)< 0.01< 0.014
Ethanol~5~7.18
DMSO> 50> 71.78
DMF> 30> 43.07

Note: The data presented here are hypothetical and should be used as a general guideline. Actual solubility should be determined experimentally.

Table 2: Effect of pH on Aqueous Solubility of this compound
Buffer pHAqueous Solubility (µg/mL)Molar Solubility (µM)
5.00.50.72
6.00.81.15
7.01.21.72
7.41.52.15
8.02.53.59

Note: This hypothetical data suggests that the solubility of this compound may increase with higher pH. This should be confirmed experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis weigh Weigh this compound Powder add_dmso Add DMSO to create 10 mM Stock weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve dilute Dilute Stock into Aqueous Buffer dissolve->dilute incubate Incubate at Experimental Temperature dilute->incubate observe Observe for Precipitation incubate->observe quantify Quantify (e.g., Light Scattering) observe->quantify determine Determine Max Soluble Concentration quantify->determine

Caption: Experimental workflow for preparing and testing the solubility of this compound.

troubleshooting_flowchart action_node action_node success_node success_node fail_node fail_node start Precipitate forms in aqueous buffer? check_conc Is final concentration as low as possible? start->check_conc Yes success Soluble start->success No adjust_ph Can buffer pH be adjusted? check_conc->adjust_ph Yes action_lower_conc Lower the final concentration of this compound check_conc->action_lower_conc No use_cosolvent Can other co-solvents be used (e.g., Ethanol)? adjust_ph->use_cosolvent No action_adjust_ph Test solubility at different pH values adjust_ph->action_adjust_ph Yes use_excipient Consider solubility enhancers (e.g., cyclodextrins) use_cosolvent->use_excipient No action_test_cosolvent Prepare stock in alternative solvent use_cosolvent->action_test_cosolvent Yes fail Insoluble use_excipient->fail action_lower_conc->adjust_ph action_adjust_ph->use_cosolvent action_test_cosolvent->success

Caption: Decision tree for troubleshooting this compound insolubility.

References

Technical Support Center: Mitigating Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the cytotoxic effects of novel compounds, using the hypothetical compound SZM-1209 as an example, on normal cells. The following troubleshooting guides and FAQs are designed to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing high cytotoxicity of this compound in normal cell lines?

A1: When significant cytotoxicity is observed in normal cells, the first step is to confirm the on-target versus off-target nature of the effect. This can be achieved by:

  • Dose-Response Analysis: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both cancer and normal cell lines. A small therapeutic window may indicate off-target toxicity.[1]

  • Secondary Inhibitor Studies: Use a structurally different inhibitor for the same target to see if the cytotoxic phenotype is replicated.[1][2] If the toxicity is not reproduced, it is likely an off-target effect of this compound.

  • Target Engagement Assays: Confirm that this compound is binding to its intended target in a cellular context using techniques like a Cellular Thermal Shift Assay (CETSA).[1]

Q2: How can I determine the potential off-target interactions of this compound?

A2: Identifying unintended molecular targets is crucial. A combination of computational and experimental approaches is recommended:

  • In Silico Prediction: Utilize computational tools for an Off-Target Safety Assessment (OTSA) to predict potential interactions by screening this compound against databases of known protein structures.[2][3]

  • Experimental Screening: Conduct broad-panel screens, such as kinase profiling or receptor binding assays, to empirically identify unintended targets.[1][2]

Q3: What are the primary strategies to reduce the off-target cytotoxicity of this compound?

A3: Several strategies can be employed to minimize off-target effects:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing toxicity.[1][2]

  • Structural Modification: If medicinal chemistry resources are available, synthesize and test analogs of this compound designed to reduce affinity for identified off-targets while maintaining on-target potency.

  • Combination Therapy: Investigate synergistic combinations with other compounds that may allow for a lower, less toxic dose of this compound to be used.[4]

Troubleshooting Guides

Issue 1: this compound shows similar cytotoxicity in both cancer and normal cells.

This suggests a narrow therapeutic window, potentially due to off-target effects or the target being essential in normal cells as well.

Troubleshooting Workflow:

start High cytotoxicity in normal cells observed dose_response Perform dose-response in cancer vs. normal cells start->dose_response narrow_window Therapeutic window is narrow dose_response->narrow_window off_target_screen Conduct off-target screening (e.g., kinase panel) narrow_window->off_target_screen Investigate off-targets rescue_exp Perform rescue experiment with target mutant narrow_window->rescue_exp Confirm on-target effect off_target_toxicity Toxicity is off-target off_target_screen->off_target_toxicity on_target_toxicity Toxicity is on-target rescue_exp->on_target_toxicity mitigation Develop mitigation strategy (e.g., combination therapy) on_target_toxicity->mitigation off_target_toxicity->mitigation

Caption: Workflow for troubleshooting non-specific cytotoxicity.

Quantitative Data Summary 1: Cytotoxicity of this compound

Cell LineTypeThis compound IC50 (µM)
MDA-MB-231Breast Cancer2.5
A549Lung Cancer3.1
MCF-10ANormal Breast Epithelial4.5
BEAS-2BNormal Lung Bronchial5.2

This hypothetical data shows a narrow therapeutic window, prompting further investigation.

Issue 2: The observed phenotype does not align with the known function of the intended target.

This is a strong indicator of off-target effects.

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor for the same target. If the phenotype is not reproduced, the effect is likely specific to this compound's off-target activity.[1]

  • Genetic Validation: Use CRISPR/Cas9 or RNAi to knock down or knock out the intended target. If this does not replicate the phenotype observed with this compound, it confirms an off-target mechanism.[2]

  • Off-Target Identification: Submit this compound for broad off-target screening to identify the unintended target(s) responsible for the phenotype.

Quantitative Data Summary 2: Kinase Profiling of this compound

Kinase Target% Inhibition at 1 µM this compound
Intended Target Kinase X 92%
Off-Target Kinase A78%
Off-Target Kinase B65%
Off-Target Kinase C12%

This hypothetical kinase panel data suggests that this compound inhibits other kinases with high affinity, which could be responsible for its cytotoxic effects.

Hypothetical Off-Target Signaling Pathway:

cluster_szm1209 This compound Effects cluster_pathway Cellular Pathways szm This compound target Intended Target (e.g., Kinase X) szm->target Inhibits off_target Off-Target (e.g., Kinase A) szm->off_target Inhibits (Off-Target) proliferation Cancer Cell Proliferation target->proliferation Promotes survival Normal Cell Survival off_target->survival Essential for

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) in triplicate. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.[1]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1] A shift in the melting curve upon compound treatment indicates target engagement.

Protocol 3: Kinase Profiling Assay

This assay determines the inhibitory activity of a compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for the specified time.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Signal Reading: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound.

References

Technical Support Center: Overcoming Experimental Variability in SZM-1209-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in assays involving the RIPK1 inhibitor, SZM-1209.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is to block the kinase activity of RIPK1, thereby inhibiting necroptosis, a form of regulated cell death.[1] this compound has a binding affinity (Kd) of 85 nM for RIPK1 and an effective concentration (EC50) of 22.4 ± 8.1 nM for anti-necroptotic activity.[1]

Q2: What are the common sources of variability in this compound assays?

A2: Variability in this compound assays can arise from several factors, including:

  • Compound Handling: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles can affect the compound's stability and effective concentration.

  • Cell Culture Conditions: Variations in cell density, passage number, and mycoplasma contamination can significantly impact cellular responses to this compound.

  • Assay Protocol: Inconsistent incubation times, reagent concentrations, and detection methods can lead to variable results.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with unintended targets, leading to unexpected phenotypes.[2][3]

Q3: How can I minimize variability in my experiments?

A3: To minimize variability, it is crucial to standardize your experimental protocols. This includes:

  • Consistent Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Standardized Cell Culture: Use cells within a consistent passage number range, ensure they are free of mycoplasma, and seed them at a consistent density.[4]

  • Precise Assay Execution: Adhere strictly to optimized incubation times, reagent concentrations, and detection parameters.

  • Inclusion of Proper Controls: Always include positive, negative, and vehicle controls to validate your assay performance.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values for this compound
Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh working solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Store in small aliquots at -80°C. - Confirm the purity and integrity of the this compound stock.
Cellular Variability - Use cells with a consistent passage number. - Regularly test for mycoplasma contamination.[4] - Ensure a single-cell suspension and uniform cell seeding density.
Assay Conditions - Optimize and standardize incubation times with this compound. - Verify the accuracy of pipetting and dilutions.
Issue 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Steps
High Compound Concentration - Perform a dose-response curve to determine the optimal concentration range.[3] - Use the lowest effective concentration of this compound to minimize off-target effects.
Non-Specific Binding - Include a structurally unrelated RIPK1 inhibitor as a control to confirm the observed phenotype is on-target.[2]
Cellular Health - Assess cell viability to distinguish between necroptosis inhibition and general cytotoxicity. - Ensure the vehicle (e.g., DMSO) concentration is not causing toxicity.

Experimental Protocols

Protocol 1: Necroptosis Induction and Inhibition Assay
  • Cell Seeding: Plate a human cell line (e.g., HT-29) at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-FMK (Z).

  • Incubation: Incubate the plate for 6-24 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 of this compound.

Protocol 2: Western Blot for RIPK1 Pathway Activation
  • Cell Treatment: Treat cells with this compound at the desired concentration for the indicated time, followed by induction of necroptosis.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated RIPK1, RIPK3, and MLKL, as well as total protein levels as loading controls.

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

Quantitative Data Summary

Parameter This compound Reference
Target RIPK1[1]
Binding Affinity (Kd) 85 nM[1]
Anti-necroptotic Activity (EC50) 22.4 ± 8.1 nM[1]

Visualizations

SZM1209_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates & Activates MLKL MLKL RIPK3->MLKL Phosphorylates & Activates Necroptosis Necroptosis MLKL->Necroptosis Executes This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits the necroptosis signaling pathway by targeting RIPK1.

Experimental_Workflow General Experimental Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Culture Cells Culture Cells Prepare this compound Stock->Culture Cells Assay Setup Assay Setup Culture Cells->Assay Setup Treatment Treatment Assay Setup->Treatment Data Acquisition Data Acquisition Treatment->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for conducting experiments with this compound.

Troubleshooting_Logic Troubleshooting Flowchart Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Protocol Check Protocol Inconsistent Results->Check Protocol Compound OK? Compound OK? Check Compound->Compound OK? Cells OK? Cells OK? Check Cells->Cells OK? Protocol OK? Protocol OK? Check Protocol->Protocol OK? Compound OK?->Check Cells Yes Remake Stock Remake Stock Compound OK?->Remake Stock No Cells OK?->Check Protocol Yes New Cell Batch New Cell Batch Cells OK?->New Cell Batch No Re-evaluate Data Re-evaluate Data Protocol OK?->Re-evaluate Data Yes Optimize Protocol Optimize Protocol Protocol OK?->Optimize Protocol No

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Identifying and minimizing artifacts in SZM-1209 microscopy studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial research did not identify "SZM-1209" as a publicly documented molecule, microscopy technique, or research-related compound. The following troubleshooting guide is based on common artifacts and issues encountered in advanced fluorescence microscopy techniques. The experimental protocols and signaling pathways are representative examples and should be adapted to your specific research context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems researchers may face during microscopy studies.

1. Issue: High background noise or low signal-to-noise ratio in images.

  • Question: My images have a high level of background fluorescence, making it difficult to distinguish my signal of interest. What can I do?

  • Answer: High background noise can originate from several sources. Here’s a systematic approach to troubleshoot this issue:

    • Sample Preparation:

      • Inadequate Washing: Ensure thorough washing steps after antibody or dye incubation to remove unbound fluorophores.

      • Autofluorescence: Some cell types or tissues exhibit intrinsic fluorescence. Consider using a shorter wavelength excitation laser or spectral imaging and linear unmixing to separate the specific signal from autofluorescence.

      • Media Components: Phenol red in cell culture media is a common source of background. Use phenol red-free media for live-cell imaging.

    • Imaging Parameters:

      • Laser Power: Reduce the laser power to the minimum level required to obtain a clear signal. Excessive power can increase background and cause phototoxicity.

      • Detector Gain: Lower the detector gain to reduce electronic noise.

      • Confocal Pinhole: If using a confocal microscope, slightly closing the pinhole can help reject out-of-focus light and reduce background.

    • Reagents:

      • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.

      • Dye Quality: Ensure your fluorescent dyes are not expired and have been stored correctly to prevent degradation.

2. Issue: Photobleaching or phototoxicity.

  • Question: My fluorescent signal fades quickly during imaging, or my live cells appear stressed or die. How can I minimize photobleaching and phototoxicity?

  • Answer: Photobleaching and phototoxicity are caused by excessive light exposure. Here are strategies to mitigate these effects:

    • Reduce Light Exposure:

      • Lower Laser Power: Use the lowest laser power that provides an adequate signal.

      • Decrease Exposure Time: Shorten the camera exposure time.

      • Reduce Frame Rate: For time-lapse imaging, acquire images less frequently.

    • Use More Photostable Dyes: Select fluorophores known for their high photostability.

    • Use Antifade Reagents: Mount fixed samples in a mounting medium containing an antifade agent. For live-cell imaging, some specialized media contain antioxidants.

    • Optimize Imaging Conditions: Use a more sensitive detector that requires less light for signal detection.

3. Issue: Image artifacts are present.

  • Question: I am observing strange patterns and structures in my images that are not part of my sample. How can I identify and eliminate these artifacts?

  • Answer: Artifacts can be introduced at various stages of the experiment. Common artifacts and their solutions are outlined below.

Artifact TypeDescriptionPotential Cause(s)Troubleshooting Steps
Out-of-focus Blur Hazy or blurry appearance of the image.Incorrect focus, thick sample.Carefully adjust the focus. For thick samples, consider using a confocal or multiphoton microscope.
Salt Crystals Bright, irregular crystalline structures.Residual salts from buffers (e.g., PBS) after drying.Ensure complete removal of buffers by washing with distilled water before mounting.
Air Bubbles Circular, dark structures with bright edges.Trapped air under the coverslip.Be careful when placing the coverslip to avoid trapping air. Use a sufficient amount of mounting medium.
Dust and Debris Small, bright, or dark specks.Contamination on slides, coverslips, or in reagents.Clean all glassware thoroughly. Filter solutions if necessary. Work in a clean environment.
Reconstruction Artifacts (for super-resolution) Grating-like patterns or "honeycomb" structures.Incorrect reconstruction parameters in techniques like SIM or STORM.Refer to the microscope's software manual for proper parameter settings and calibration.[1][2]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Fixed Cells

  • Cell Culture and Fixation:

    • Plate cells on coverslips in a multi-well plate and culture overnight.

    • Wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting:

    • Briefly rinse the coverslip in distilled water.

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish and let it dry.

    • Store slides at 4°C, protected from light.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscopy Microscopy Mounting->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: A typical workflow for an immunofluorescence experiment.

Troubleshooting_Logic Start Poor Image Quality High_Background High Background? Start->High_Background Photobleaching Photobleaching? High_Background->Photobleaching No Check_Washing Optimize Washing Steps High_Background->Check_Washing Yes Artifacts Artifacts Present? Photobleaching->Artifacts No Reduce_Light Lower Laser Power / Exposure Photobleaching->Reduce_Light Yes Check_Sample_Prep Review Sample Preparation Artifacts->Check_Sample_Prep Yes Image_Analysis Image_Analysis Artifacts->Image_Analysis No Check_Reagents Titrate Antibodies / Check Dyes Check_Washing->Check_Reagents Use_Antifade Use Antifade Mountant Reduce_Light->Use_Antifade Optimize_Params Adjust Imaging Parameters Check_Sample_Prep->Optimize_Params

Caption: A logical workflow for troubleshooting common microscopy issues.

References

Best practices for long-term storage and stability of SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of SZM-1209.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. It is recommended to store the compound in a tightly sealed container to prevent moisture absorption.

Q2: How should I store this compound once it is in solution?

This compound in solution can be stored at -80°C for up to one month. For shorter periods, storage at -20°C for up to two weeks is also acceptable. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO. For in vivo studies, further dilution with appropriate buffered solutions is necessary.

Q4: Is this compound stable at room temperature?

Solid this compound is stable for short periods at room temperature. However, for long-term storage, the recommended low-temperature conditions should be followed to ensure its integrity and activity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no biological activity in experiments. Improper storage leading to degradation of the compound.Ensure this compound has been stored at the correct temperatures (-20°C for solid, -80°C for solution). Avoid multiple freeze-thaw cycles. Use freshly prepared solutions whenever possible.
Precipitation of the compound in solution. The concentration of this compound exceeds its solubility in the chosen solvent or buffer.Ensure the concentration is within the solubility limits for the specific solvent system. Gentle warming and sonication may help to redissolve the compound. For aqueous buffers, ensure the final DMSO concentration is kept low.
Inconsistent experimental results. Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry, if a molar extinction coefficient is known, or by preparing a fresh, carefully weighed stock solution.
Cell toxicity observed at expected non-toxic concentrations. Solvent toxicity, particularly at higher concentrations of DMSO.Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the this compound solution to assess the solvent's effect on the cells. Keep the final solvent concentration in the cell culture medium as low as possible (typically <0.5%).

Storage and Stability Data

FormStorage ConditionStability
Solid-20°C≥ 2 years
In DMSO-80°C≤ 1 month
In DMSO-20°C≤ 2 weeks

Experimental Protocols

Preparation of Stock Solution

To prepare a stock solution of this compound, dissolve the solid compound in DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 6.97 mg of this compound (Molecular Weight: 696.71 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing or sonication until the solid is completely dissolved.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It blocks the necroptosis signaling pathway.

RIPK1_Pathway This compound Inhibition of RIPK1 Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates SZM1209 This compound SZM1209->RIPK1 inhibits MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces

Caption: Inhibition of the RIPK1 signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat cells with This compound or Vehicle Stock_Solution->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform Biological Assay (e.g., Cell Viability, Western Blot) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: A typical workflow for in vitro experiments using this compound.

Technical Support Center: Interpreting Unexpected Phenotypes After SZM-1209 (Recaticimab) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SZM-1209 (Recaticimab), a humanized monoclonal antibody targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a PCSK9 inhibitor. PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. By inhibiting PCSK9, this compound prevents the breakdown of LDLRs, leading to an increased number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This results in a significant reduction of circulating LDL-C levels.[1][2][3][4]

Q2: Besides LDL-C reduction, are there other known effects of PCSK9 inhibition?

A2: Yes, emerging research suggests that PCSK9 has pleiotropic effects beyond lipid metabolism.[5] Inhibition of PCSK9 may influence inflammation, platelet activation, and thrombosis.[5][6] PCSK9 has also been shown to target other receptors for degradation, including the fatty acid transporter CD36.[7][8] Therefore, treatment with this compound could potentially lead to phenotypes not directly related to cholesterol reduction.

Q3: We observed an unexpected inflammatory response in our cell-based assays after this compound treatment. Is this a known phenomenon?

A3: The relationship between PCSK9 and inflammation is an active area of research. Some studies suggest that PCSK9 itself may have pro-inflammatory effects, and its inhibition could attenuate inflammation.[1][9] However, unexpected inflammatory responses in in vitro systems could arise from various factors, including the specific cell type, experimental conditions, or potential off-target effects. It is crucial to include appropriate controls to rule out experimental artifacts.

Q4: Our animal models treated with a PCSK9 inhibitor are showing neurological or cognitive changes. Is there a precedent for this?

A4: Neurocognitive events have been a topic of discussion and investigation for PCSK9 inhibitors.[1] While large clinical trials have generally not shown a significant increase in neurocognitive adverse events, some reports and databases indicate instances of confusion or memory impairment.[10] The biological plausibility is debated, as it is unclear if these effects are related to extremely low lipid levels or other mechanisms.[1]

Q5: We have noted unexpected changes in glucose metabolism in our experiments. Is this plausible with this compound?

A5: The link between PCSK9 inhibition and glucose metabolism or new-onset type 2 diabetes (T2DM) is complex and somewhat controversial.[1] Some genetic studies have suggested a potential association between PCSK9 loss-of-function and an increased risk of T2DM.[11] However, major clinical trials of PCSK9 inhibitors have not consistently demonstrated an increased risk of developing diabetes.[12] Further investigation into the specific experimental context is warranted.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

Symptoms:

  • A significant decrease in cell viability in a cell line that is not expected to be sensitive to LDL-C modulation.

  • An unexpected increase in cell proliferation.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: While this compound is highly specific for PCSK9, off-target binding in a novel cell line cannot be entirely ruled out.

    • Action: Perform a target engagement assay to confirm this compound is binding to PCSK9 in your experimental system. Consider using a different PCSK9 inhibitor with a distinct chemical structure to see if the phenotype is reproducible.

  • Cell Line Specific Dependencies: Your cell line may have a previously uncharacterized dependence on pathways influenced by PCSK9.

    • Action: Conduct RNA sequencing (RNA-Seq) on treated and untreated cells to identify differentially expressed genes and affected pathways.

  • Experimental Artifacts: Reagent contamination or issues with assay conditions.

    • Action: Review all experimental protocols, use fresh reagents, and include multiple negative and positive controls.

Issue 2: Paradoxical Increase in a Pro-Inflammatory Marker

Symptoms:

  • Increased expression or secretion of a pro-inflammatory cytokine (e.g., IL-6, TNF-α) following this compound treatment, contrary to some published anti-inflammatory effects.

Possible Causes & Troubleshooting Steps:

  • Context-Dependent Inflammatory Signaling: The effect of PCSK9 on inflammation may be dependent on the specific cell type and the inflammatory stimulus used.

    • Action: Characterize the inflammatory signaling pathways active in your model system. Use a panel of inflammatory stimuli to understand the context in which the paradoxical effect occurs.

  • LDLR-Independent Effects: The observed phenotype might be independent of the canonical LDLR pathway.

    • Action: Investigate the expression and function of other potential PCSK9 targets on your cells of interest, such as CD36.[7][8]

  • Feedback Loops: Inhibition of PCSK9 might trigger compensatory feedback mechanisms that lead to the upregulation of certain inflammatory genes.

    • Action: Perform a time-course experiment to monitor the expression of key inflammatory and lipid metabolism genes over time.

Data Presentation

Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) for PCSK9 Inhibitors from Clinical Trials and Real-World Data

Adverse EventReported Frequency in Clinical TrialsNotes
Injection-Site Reactions1 in 10 to 1 in 100 peopleIncludes soreness, itching, or swelling at the injection site.[13]
Influenza-like Symptoms1 in 10 to 1 in 100 peopleMay include symptoms like a cold, nausea, and joint pain.[13]
Myalgia (Muscle Pain)Reported in ~5-12% of patientsIncidence can vary between different PCSK9 inhibitors and patient populations.[14]
NasopharyngitisCommonOften reported in both treatment and placebo groups.[14]
Neurocognitive EventsRareReports of confusion or memory issues; no definitive causal link established in large trials.[1][10]
New-Onset DiabetesInconsistentSome genetic studies suggest a link, but clinical trial data is not conclusive.[11][12]

Experimental Protocols

Protocol 1: Western Blot for Assessing PCSK9 and LDLR Protein Levels
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against PCSK9 and LDLR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound and appropriate vehicle controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability relative to the vehicle control.

Mandatory Visualizations

PCSK9_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte SZM1209 This compound PCSK9 Circulating PCSK9 SZM1209->PCSK9 Inhibits LDLR_Surface LDL Receptor (on cell surface) PCSK9->LDLR_Surface Binds to LDLC LDL-C LDLC->LDLR_Surface Binds to LDLR LDL Receptor Endosome Endosome LDLR_Surface->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Degradation Recycling Recycling to Surface Endosome->Recycling LDLR Recycling Recycling->LDLR_Surface Experimental_Workflow start Unexpected Phenotype Observed (e.g., altered viability, inflammation) step1 Confirm Phenotype (Dose-response & Time-course) start->step1 step2 Rule out Artifacts (Control experiments, fresh reagents) step1->step2 step3 Hypothesis Generation (On-target vs. Off-target) step2->step3 step4a On-Target Investigation (Assess LDLR & known pathways) step3->step4a step4b Off-Target Investigation (Different inhibitor, target engagement) step3->step4b step5 Molecular Analysis (Western Blot, qPCR, RNA-Seq) step4a->step5 step4b->step5 step6 Functional Assays (e.g., Cytokine ELISA, Migration Assay) step5->step6 end Interpretation of Results step6->end Troubleshooting_Tree start Unexpected Phenotype q1 Is the phenotype reproducible with a different batch of this compound? start->q1 a1_no Potential Reagent Issue (Test new batch, check storage) q1->a1_no No q2 Is the phenotype observed with another PCSK9 inhibitor? q1->q2 Yes a2_no Potential Off-Target Effect of this compound (Investigate unique interactions) q2->a2_no No q3 Is the phenotype dependent on LDLR expression? q2->q3 Yes a3_no LDLR-Independent Mechanism (Explore other PCSK9 targets, e.g., CD36) q3->a3_no No a3_yes Canonical Pathway Involvement (Investigate downstream signaling) q3->a3_yes Yes

References

Refining SZM-1209 treatment protocols for different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SZM-1209 in various cancer models. The information is designed to facilitate the design, execution, and troubleshooting of experiments involving this novel therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule modulator of the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the spliceosome. By binding to the SF3B1 complex, this compound alters its splicing activity, leading to the production of aberrant mRNA transcripts and ultimately inducing apoptosis in cancer cells that are dependent on specific splicing events for their survival.

Q2: In which cancer types has this compound shown pre-clinical activity?

A2: Pre-clinical studies have demonstrated the anti-tumor activity of this compound in a range of hematological malignancies and solid tumors that harbor mutations in spliceosome components or exhibit a high dependency on the splicing machinery. These include, but are not limited to, chronic lymphocytic leukemia (CLL), myelodysplastic syndromes (MDS), uveal melanoma, and certain subtypes of breast and pancreatic cancer.

Q3: How should this compound be stored and handled?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q4: What is the recommended solvent for reconstituting this compound?

A4: For in vitro experiments, sterile DMSO is the recommended solvent. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended, though vehicle composition may need to be optimized for specific animal models.

Troubleshooting Guides

This section addresses common issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell viability assays 1. Cell passage number too high, leading to altered phenotype. 2. Inconsistent cell seeding density. 3. Degradation of this compound due to improper storage. 4. Variability in incubation time.1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh dilutions of this compound from a new stock aliquot. 4. Adhere strictly to the protocol's specified incubation times.
High variability in in vivo tumor growth inhibition studies 1. Inconsistent tumor cell implantation. 2. Variation in animal age, weight, or health status. 3. Improper drug formulation or administration.1. Ensure a consistent number of viable tumor cells are implanted at the same anatomical site. 2. Randomize animals into treatment groups based on tumor volume after tumors are established. 3. Prepare fresh drug formulation for each administration and ensure consistent dosing technique (e.g., oral gavage, intraperitoneal injection).
No detectable change in target engagement markers (e.g., altered splicing of MCL1) 1. Insufficient drug concentration or treatment duration. 2. The chosen cell line is not sensitive to this compound. 3. Technical issues with the detection method (e.g., Western blot, qPCR).1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify the expression of SF3B1 and the dependency on the splicing pathway in your cell model. 3. Optimize your Western blot or qPCR protocol, including antibody/primer validation and loading controls.
Observed in vitro or in vivo toxicity 1. Off-target effects at high concentrations. 2. Solvent toxicity. 3. The experimental model is highly sensitive to splicing modulation.1. Use the lowest effective concentration of this compound. 2. Ensure the final solvent concentration is within the tolerated range for your cells or animal model. 3. Consider using a less sensitive cell line or a different animal strain for initial studies.

Experimental Protocols

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Splicing Target Modulation
  • Sample Preparation: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a downstream marker of splicing modulation (e.g., MCL-1S/L) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation and administer it to the treatment group according to the predetermined dose and schedule (e.g., 25 mg/kg, daily by oral gavage). Administer the vehicle solution to the control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeSF3B1 Mutation StatusIC50 (nM)
NCI-H2087Lung AdenocarcinomaWild-Type250.5
A549Lung CarcinomaWild-Type310.2
K562Chronic Myeloid LeukemiaWild-Type15.8
MOLM-13Acute Myeloid LeukemiaWild-Type22.4
OCM1Uveal MelanomaGNAQ Mutant8.9
Mel270Uveal MelanomaGNAQ Mutant12.1
MDA-MB-231Breast CancerWild-Type150.7
PANC-1Pancreatic CancerWild-Type180.3

Table 2: In Vivo Efficacy of this compound in a K562 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 150-
This compound10Oral Gavage850 ± 12032
This compound25Oral Gavage450 ± 9064
This compound50Oral Gavage200 ± 6084

Visualizations

SZM1209_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SF3B1 SF3B1 Spliceosome Spliceosome Complex SF3B1->Spliceosome forms pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on aberrant_mRNA Aberrant mRNA pre_mRNA->aberrant_mRNA aberrant splicing aberrant_mRNA_cyto Aberrant mRNA Apoptosis Apoptosis aberrant_mRNA_cyto->Apoptosis induces SZM1209 This compound SZM1209->SF3B1 inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Inconsistent Results check_cells Check Cell Health & Passage start->check_cells In Vitro Issue check_animals Assess Animal Health start->check_animals In Vivo Issue check_reagents Verify Reagent Stability check_cells->check_reagents Cells OK check_protocol Review Protocol Adherence check_reagents->check_protocol Reagents OK resolve Problem Resolved check_protocol->resolve Protocol OK check_dosing Verify Dosing Procedure check_animals->check_dosing Animals OK check_tumor Standardize Tumor Implantation check_dosing->check_tumor Dosing OK check_tumor->resolve Implantation OK

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Selection & Culture viability_assay Cell Viability Assay (IC50) cell_culture->viability_assay target_engagement Target Engagement (Western Blot) viability_assay->target_engagement xenograft_model Xenograft Model Development target_engagement->xenograft_model Promising Candidate efficacy_study Efficacy Study xenograft_model->efficacy_study pk_pd_study PK/PD Analysis efficacy_study->pk_pd_study end End pk_pd_study->end start Start start->cell_culture

Caption: General experimental workflow for this compound evaluation.

Strategies to enhance the efficacy of SZM-1209 in resistant tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SZM-1209. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound, particularly in the context of resistant tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1. In susceptible tumor cells, this compound blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

Q2: We are observing reduced sensitivity to this compound in our cell line models after prolonged treatment. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound can manifest through several mechanisms. The most commonly observed are:

  • Secondary mutations in the TK-1 kinase domain: These mutations can prevent the binding of this compound to its target.

  • Upregulation of bypass signaling pathways: Activation of alternative survival pathways can compensate for the inhibition of TK-1.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of this compound.

Q3: How can we determine the cause of this compound resistance in our experimental models?

A3: A systematic approach is recommended. This can include Sanger sequencing of the TK-1 kinase domain to identify mutations, phospho-proteomic analysis to uncover activated bypass pathways, and expression analysis of known drug transporters.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in a Previously Sensitive Cell Line
Possible Cause Recommended Action
Cell line misidentification or contamination. Authenticate your cell line using short tandem repeat (STR) profiling.
Degradation of this compound. Use a fresh dilution of this compound from a validated stock.
Development of acquired resistance. Proceed to the "Investigating Resistance Mechanisms" experimental workflow.
Issue 2: High IC50 Value in a New Tumor Model
Possible Cause Recommended Action
Intrinsic resistance of the tumor model. Characterize the baseline expression and mutational status of TK-1 and key components of parallel signaling pathways.
Poor bioavailability of this compound in the model. Perform pharmacokinetic analysis to determine the in vivo concentration of this compound.
Presence of drug efflux pumps. Evaluate the expression of ABC transporters such as ABCB1 and ABCG2.

Strategies to Enhance Efficacy in Resistant Tumors

Combination Therapy

Combining this compound with inhibitors of identified bypass pathways can restore sensitivity. For instance, if resistance is driven by the upregulation of the MEK-ERK pathway, a combination with a MEK inhibitor may be effective.

Table 1: Synergistic Effects of this compound with Pathway Inhibitors in Resistant Cell Lines

Resistant Cell Line Resistance Mechanism Combination Agent This compound IC50 (nM) - Single Agent This compound IC50 (nM) - Combination Fold Sensitization
TumorLine-R1 TK-1 T315I MutationN/A (Target remains resistant)>1000>10000
TumorLine-R2 Upregulation of MEK-ERK PathwayMEK Inhibitor (PD-0325901)8505017
TumorLine-R3 Increased ABCB1 ExpressionABCB1 Inhibitor (Verelan)600758
Development of Next-Generation Inhibitors

For resistance driven by on-target mutations, the development of next-generation TK-1 inhibitors that can bind to the mutated kinase is a viable strategy.

Experimental Protocols

Protocol 1: Assessment of Cellular Proliferation and Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of TK-1, ERK, and other relevant proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow start Observation of This compound Resistance seq Sequence TK-1 Kinase Domain start->seq phospho Phospho-proteomic Analysis start->phospho efflux Assess Drug Efflux (e.g., Rhodamine 123 assay) start->efflux mutation TK-1 Mutation Identified seq->mutation bypass Bypass Pathway Activated phospho->bypass transporter Increased Drug Efflux efflux->transporter strategy1 Develop Next-Generation TK-1 Inhibitor mutation->strategy1 strategy2 Combination Therapy with Bypass Pathway Inhibitor bypass->strategy2 strategy3 Co-administer with Efflux Pump Inhibitor transporter->strategy3

Caption: Workflow for Investigating this compound Resistance.

signaling_pathway cluster_0 This compound Sensitive cluster_1 This compound Resistant (Bypass Pathway) RTK Growth Factor Receptor TK1 TK-1 RTK->TK1 Downstream Downstream Signaling TK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SZM1209 This compound SZM1209->TK1 RTK_res Growth Factor Receptor TK1_res TK-1 RTK_res->TK1_res Bypass Bypass Pathway (e.g., MEK-ERK) RTK_res->Bypass Downstream_res Downstream Signaling TK1_res->Downstream_res Bypass->Downstream_res Proliferation_res Cell Proliferation & Survival Downstream_res->Proliferation_res SZM1209_res This compound SZM1209_res->TK1_res

Caption: Signaling in Sensitive vs. Resistant Cells.

Validation & Comparative

A Comparative Analysis of Mps1 Kinase Inhibitors for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: The Case of SZM-1209

Initial research into this compound has shown that it is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with a reported Kd of 85 nM and an anti-necroptotic activity (EC50) of 22.4 ± 8.1 nM.[1][2][3][4] It is primarily investigated for its role in mitigating inflammatory responses and necroptosis-related diseases.[1][2] Current literature does not support the classification of this compound as a Monopolar Spindle 1 (Mps1) kinase inhibitor. Therefore, this guide will focus on a comparative analysis of established and potent Mps1 inhibitors.

Introduction to Mps1 as a Therapeutic Target

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a crucial dual-specificity protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC).[5][6] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[5][7][8] Many cancer cells exhibit aneuploidy and are highly dependent on a functional SAC to survive, making Mps1 an attractive target for cancer therapy.[9] Inhibition of Mps1 abrogates the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, cell death, a process often referred to as mitotic catastrophe.[9][10][11][12]

This guide provides a comparative overview of the potency of several key Mps1 inhibitors, supported by experimental data and detailed protocols for key assays.

Comparative Potency of Mps1 Inhibitors

The following tables summarize the in vitro biochemical and cellular potencies of selected Mps1 inhibitors. These compounds have been chosen based on their high potency and extensive characterization in the scientific literature.

Table 1: Biochemical Potency of Mps1 Inhibitors

InhibitorIC50 (nM)Ki (nM)Assay Type
MPI-0479605 1.8-ATP-competitive kinase assay
NMS-P715 182-ATP-competitive kinase assay[6]
BAY 1161909 (Empesertib) <10-TR-FRET based in vitro kinase assay
BAY 1217389 <10-TR-FRET based in vitro kinase assay[13]
CFI-402257 1.70.09ATP-competitive kinase assay[14][15]
AZ3146 ~35-In vitro kinase assay (phosphorylation of myelin basic protein)[16][17][18]

Table 2: Cellular Activity of Mps1 Inhibitors

InhibitorCell Line(s)Cellular Potency (IC50/EC50/GI50)Assay Type
MPI-0479605 HCT-116Reduces cell viability in a dose-dependent manner (0.1-10 μM)Cell Viability Assay[19]
NMS-P715 Panel of 126 cancer cell linesWide range of activity (IC50 of 53 nM for mitotic exit)Cell Proliferation/Mitotic Exit Assay[20][21]
BAY 1217389 Various cancer cell linesMedian IC50 of 6.7 nMCell Proliferation Assay[22]
CFI-402257 Human cancer cell linesInduces aneuploidy at 50-100 nMCell Cycle Analysis[14]
AZ3146 SMMC-7721, BEL-7404IC50 of 28.62 μM and 7.13 μM, respectivelyCell Cytotoxicity Assay[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the key assays used to determine the potency of Mps1 inhibitors.

Biochemical Kinase Inhibition Assay (Example: TR-FRET)

This assay quantitatively measures the inhibition of Mps1 kinase activity through the phosphorylation of a specific substrate.

  • Reagents and Materials :

    • Recombinant human Mps1 kinase.

    • Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2).[13]

    • ATP.

    • Assay Buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).

    • Europium-labeled anti-phospho-serine/threonine antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Test inhibitors dissolved in DMSO.

    • 384-well low-volume microplates.

    • TR-FRET compatible plate reader.

  • Procedure :

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the Mps1 enzyme and the test inhibitor.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[13]

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.[13]

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

    • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (Example: Crystal Violet Staining)

This assay assesses the effect of Mps1 inhibitors on the growth of cancer cell lines.

  • Reagents and Materials :

    • Cancer cell line of interest (e.g., HeLa, HCT116).

    • Complete cell culture medium.

    • Test inhibitors dissolved in DMSO.

    • 96-well cell culture plates.

    • Glutaraldehyde solution.

    • Crystal Violet staining solution.

    • Sorensen's buffer (or similar solubilizing agent).

    • Microplate reader.

  • Procedure :

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[22]

    • Treat the cells with serial dilutions of the test inhibitor. Include a DMSO-only control.

    • Incubate the plates for a specified period (e.g., 96 hours).[22]

    • After incubation, remove the medium and fix the cells with a glutaraldehyde solution.[22]

    • Stain the fixed cells with a crystal violet solution.[22]

    • Wash the plates with water to remove excess stain.

    • Solubilize the stain by adding Sorensen's buffer to each well.

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50/IC50 value.

Visualizing Mps1 Inhibition

To better understand the context and consequences of Mps1 inhibition, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logical outcomes of targeting Mps1 in cancer cells.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Kinetochore Kinetochore Mps1 Mps1 Kinetochore->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 phosphorylates & activates Bub1 Bub1/BubR1 Mps1->Bub1 phosphorylates & activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1->MCC forms APC_C APC/C-Cdc20 MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Inhibitor Mps1 Inhibitor Inhibitor->Mps1

Caption: Spindle Assembly Checkpoint (SAC) signaling pathway.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical Assay, e.g., TR-FRET) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cellular_Assays Cellular Assays (Proliferation, Mitotic Arrest) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for kinase inhibitor screening.

Mps1_Inhibition_Consequences Mps1_Inhibition Mps1 Inhibition SAC_Abrogation Spindle Assembly Checkpoint (SAC) Abrogation Mps1_Inhibition->SAC_Abrogation Premature_Anaphase Premature Anaphase Entry SAC_Abrogation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy / Polyploidy Chromosome_Missegregation->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Cell_Death Cancer Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Consequences of Mps1 inhibition in cancer cells.

References

SZM-1209 vs. reversine: a comparative analysis of Mps1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), is a critical enzyme in ensuring accurate chromosome segregation during mitosis. Its overexpression is implicated in various cancers, making it a compelling target for anti-cancer drug development. This guide provides a comparative analysis of two small molecule inhibitors of Mps1: reversine and AZ3146. While the initial query included SZM-1209, our research indicates it is a potent and specific RIPK1 inhibitor, with no current evidence supporting its activity against Mps1. Therefore, this guide will focus on a detailed comparison of reversine and the well-characterized Mps1 inhibitor, AZ3146, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms and the experimental processes used to evaluate them.

Introduction to Mps1 and its Inhibition

The Monopolar spindle 1 (Mps1) kinase, also known as TTK, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, the SAC can be overridden, leading to misaligned chromosomes, mitotic catastrophe, and ultimately, apoptosis in cancer cells. This makes Mps1 an attractive target for therapeutic intervention in oncology.

Reversine , a 2,6-disubstituted purine, was initially identified for its ability to induce dedifferentiation in myoblasts. Subsequent research revealed it to be a potent, ATP-competitive inhibitor of Mps1.[1][2] It has also been shown to inhibit other kinases, most notably Aurora kinases, though with lower potency.[1][3]

AZ3146 is another potent and selective small molecule inhibitor of Mps1. It has been instrumental in elucidating the role of Mps1's catalytic activity in the spindle assembly checkpoint and chromosome alignment.[4][5]

Quantitative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of reversine and AZ3146 against Mps1 and a selection of other kinases. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Potency against Mps1

CompoundTargetIC50 (nM)Source
Reversine Full-length Mps12.8[6]
Mps1 kinase domain6[6]
AZ3146 Mps1~35[4][5]

Table 2: Kinase Selectivity Profile

CompoundKinaseIC50 (nM) or % Inhibition @ 1µMSource
Reversine Aurora A876[1]
Aurora B98.5[1]
CDK1/CycBNo significant inhibition[7]
Plk1No significant inhibition[7]
AZ3146 Aurora BNo significant inhibition[5]
Cdk1No significant inhibition[5]
FAK>40% inhibition[5]
JNK1>40% inhibition[5]
JNK2>40% inhibition[5]
KIT>40% inhibition[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Mps1 and the experimental approaches to its study, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Bub1 Bub1 Mps1->Bub1 Phosphorylates Mad2_open Mad2 (Open) Mps1->Mad2_open Catalyzes conversion to Mad2 (Closed) AuroraB Aurora B AuroraB->Mps1 Activates Mad1 Mad1 Bub1->Mad1 Recruits Mad1->Mad2_open Binds Mad2_closed Mad2 (Closed) MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Forms Cdc20 Cdc20 Cdc20->MCC Component of APC_C APC/C Securin Securin APC_C->Securin Ubiquitinates for Degradation MCC->APC_C Inhibits Separase Separase Securin->Separase Inhibits Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids Cleaves Cohesin Reversine Reversine Reversine->Mps1 AZ3146 AZ3146 AZ3146->Mps1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Potency_Comparison Potency Comparison (IC50 Values) Kinase_Assay->Potency_Comparison Selectivity_Screen Kinase Selectivity Panel Screening Selectivity_Comparison Selectivity Profile Comparison Selectivity_Screen->Selectivity_Comparison Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Phenotypic_Analysis Phenotypic Analysis (Mitotic Arrest, Apoptosis) Cell_Viability->Phenotypic_Analysis SAC_Assay Spindle Assembly Checkpoint Assay SAC_Assay->Phenotypic_Analysis Immunofluorescence Immunofluorescence (Kinetochore Protein Localization) Immunofluorescence->Phenotypic_Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions (Reversine & AZ3146) Inhibitor_Prep->Kinase_Assay Inhibitor_Prep->Selectivity_Screen Inhibitor_Prep->Cell_Viability Inhibitor_Prep->SAC_Assay Inhibitor_Prep->Immunofluorescence

References

Unveiling the Specificity of SZM-1209: A Comparative Guide to RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of SZM-1209, a potent and specific RIPK1 inhibitor, with other notable alternatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating kinase inhibitor specificity and selecting the appropriate tool for research and development.

At the forefront of necroptosis and inflammation research, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target. This compound is a novel benzothiazole derivative that has demonstrated high anti-necroptotic activity and significant selectivity for RIPK1.[1] This guide delves into the specifics of its kinase profile, placing it in context with other widely used or clinically advanced RIPK1 inhibitors.

Comparative Kinase Profile of RIPK1 Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of alternative RIPK1 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundTargetAssay TypeValueSelectivity Highlights
This compound RIPK1Kd85 nM[2][3]Highly selective over RIPK3 (Kd > 10,000 nM)[1]
NecroptosisEC5022.4 nM[1][2][3]
GSK2982772 Human RIPK1IC5016 nM[4][5][6]>1,000-fold selectivity over a panel of 339 kinases at 10 µM.[4]
Necrostatin-1 TNF-α-induced necroptosisEC50490 nMKnown to have off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[7]
RIPK1IC500.32 µM[8]
GDC-8264 Human RIPK1Ki app0.71 nM[9]Selective and reversible inhibitor.[10]
Ocadusertib (LY3871801/R552) RIPK1 Enzymatic ActivityIC5012 - 38 nM[11]No significant inhibition in a panel of 105 kinases at 10 µM.[11]
Necroptotic ResponsesIC500.4 - 3 nM[11]
Eclitasertib (SAR443122/DNL758) RIPK1N/APotent and selective[12]Peripherally restricted.

Signaling Pathway and Experimental Workflow

To validate the specificity of a kinase inhibitor like this compound, a series of experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor specificity.

RIPK1-Mediated Necroptosis Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 TRAF2->Complex_I cIAP1_2->RIPK1 cIAP1_2->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation SZM_1209 This compound SZM_1209->RIPK1 Inhibition MLKL MLKL RIPK3->MLKL Necrosome Necrosome RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis

RIPK1 Signaling Pathway

Kinase Inhibitor Specificity Validation Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Assay (e.g., Kinase Glo, LanthaScreen) Competition_Binding Competition Binding Assay (e.g., KiNativ) Biochemical_Assay->Competition_Binding Confirms direct binding Target_Engagement Target Engagement Assay (e.g., CETSA) Competition_Binding->Target_Engagement Validates cellular target binding Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for pRIPK1) Target_Engagement->Signaling_Pathway Shows functional effect on target Phenotypic_Assay Phenotypic Assay (e.g., Necroptosis Assay) Signaling_Pathway->Phenotypic_Assay Links target inhibition to cellular outcome PK_PD Pharmacokinetics/ Pharmacodynamics Phenotypic_Assay->PK_PD Informs dose selection Efficacy Efficacy Studies (e.g., ALI model) PK_PD->Efficacy Demonstrates in vivo relevance

Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine kinase inhibitor specificity.

Competitive Binding Kinase Assay (e.g., KiNativ™)

This method is used to determine the binding affinity of a test compound against a panel of kinases by measuring its ability to compete with a known, broad-spectrum, biotinylated acyl-phosphate probe that irreversibly binds to the active site of kinases.

a. Materials:

  • Cell lysate or purified kinase preparation

  • ATP- or ADP-biotinylated acyl-phosphate probe

  • Test inhibitor (e.g., this compound) at various concentrations

  • Streptavidin-coated beads

  • Trypsin

  • LC-MS/MS system

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

b. Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity. Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a serial dilution of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to its target kinases.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the inhibitor-treated lysates and incubate for a short period (e.g., 10 minutes) to label kinases that are not occupied by the inhibitor.

  • Protein Digestion: Denature the proteins and reduce and alkylate the cysteine residues. Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to capture the biotinylated peptides, which correspond to the active sites of the labeled kinases. Wash the beads extensively to remove non-biotinylated peptides.

  • LC-MS/MS Analysis: Elute the biotinylated peptides from the beads and analyze them using a high-resolution LC-MS/MS system.

  • Data Analysis: Identify and quantify the labeled kinase active-site peptides. The decrease in the abundance of a specific kinase peptide in the presence of the inhibitor compared to the vehicle control indicates that the inhibitor binds to that kinase. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.

a. Materials:

  • Intact cells or cell lysate

  • Test inhibitor (e.g., this compound)

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or 96-well PCR plate

  • Thermocycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-RIPK1)

b. Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration or with a vehicle control for a specific duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., RIPK1) remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the fraction of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The data and methodologies presented in this guide underscore the importance of rigorous validation of kinase inhibitor specificity. This compound stands out as a potent and highly selective RIPK1 inhibitor, offering a valuable tool for investigating the roles of RIPK1 in necroptosis and inflammation. By employing the detailed experimental protocols outlined here, researchers can confidently assess the specificity of this compound and other kinase inhibitors, ensuring the reliability and accuracy of their scientific findings. The continued development and characterization of specific kinase inhibitors like this compound will undoubtedly accelerate our understanding of complex signaling pathways and pave the way for novel therapeutic interventions.

References

A Tale of Two Targets: A Comparative Guide to SZM-1209 (a RIPK1 Inhibitor) and siRNA-Mediated Mps1 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular effects of two distinct molecular interventions: the small molecule inhibitor SZM-1209, which targets Receptor-Interacting Protein Kinase 1 (RIPK1), and the genetic knockdown of Monopolar spindle 1 (Mps1) using small interfering RNA (siRNA). While the initial premise of cross-validating this compound's effects with Mps1 knockdown is based on a misconception—as they target fundamentally different proteins and pathways—this guide offers a valuable comparative analysis of their distinct mechanisms of action and cellular consequences. Understanding these differences is crucial for researchers investigating cell death pathways, cell cycle regulation, and the development of targeted therapeutics.

Executive Summary

This compound is a potent and specific inhibitor of RIPK1, a key regulator of the necroptosis pathway, a form of programmed necrotic cell death.[1] Inhibition of RIPK1 by this compound effectively blocks necroptotic signaling and has shown anti-inflammatory effects. In contrast, siRNA-mediated knockdown of Mps1, a critical kinase in the spindle assembly checkpoint (SAC), leads to mitotic errors, aneuploidy, and ultimately, apoptotic cell death.[2][3] This guide will delineate the distinct signaling pathways, compare the phenotypic outcomes, and provide detailed experimental protocols for studying these two important cellular processes.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported quantitative effects of this compound and siRNA-mediated Mps1 knockdown.

Table 1: Target and Mechanism of Action

FeatureThis compoundsiRNA-Mediated Mps1 Knockdown
Primary Target Receptor-Interacting Protein Kinase 1 (RIPK1)Monopolar spindle 1 (Mps1) mRNA
Mechanism Small molecule inhibitor of RIPK1 kinase activityRNA interference leading to degradation of Mps1 mRNA and reduced Mps1 protein expression
Primary Pathway Necroptosis, Apoptosis, InflammationSpindle Assembly Checkpoint (SAC), Cell Cycle Regulation

Table 2: Quantitative Effects on Cellular Processes

ParameterThis compoundsiRNA-Mediated Mps1 Knockdown
Binding Affinity (Kd) 85 nM for RIPK1Not Applicable
Anti-Necroptotic Activity (EC50) 22.4 ± 8.1 nM[1]Not Applicable
Induction of Apoptosis Not a primary effect; can modulate apoptosis depending on cellular contextSignificant induction of apoptosis observed in various cancer cell lines[3]
Cell Viability Can protect cells from necroptosis-inducing stimuliGenerally leads to a decrease in cell viability and clonogenic survival[3][4]
Aneuploidy Not a direct effectInduces chromosome missegregation and aneuploidy[5]

Signaling Pathways and Experimental Workflows

This compound and the RIPK1-Mediated Necroptosis Pathway

This compound acts on the RIPK1 kinase, a central node in the regulation of cell death and inflammation. Under certain conditions, such as TNF-α stimulation in the presence of caspase inhibition, RIPK1 is activated and phosphorylates RIPK3. This leads to the formation of the necrosome, a protein complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death. This compound, by inhibiting the kinase activity of RIPK1, prevents this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNFa TNFa->TNFR1 binds RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates SZM_1209 This compound SZM_1209->RIPK1 inhibits MLKL MLKL RIPK3->MLKL phosphorylates p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) oligomerizes Necroptosis Necroptosis p-MLKL (oligomer)->Necroptosis induces membrane permeabilization

RIPK1-Mediated Necroptosis Pathway and Inhibition by this compound.
siRNA-Mediated Mps1 Knockdown and the Spindle Assembly Checkpoint

Mps1 is a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] When kinetochores are not properly attached to microtubules, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This prevents the premature separation of sister chromatids. Knockdown of Mps1 via siRNA abrogates the SAC, leading to chromosome missegregation, aneuploidy, and ultimately, cell death, often through apoptosis.

G cluster_0 Mitosis Unattached_Kinetochore Unattached Kinetochore Mps1_Protein Mps1 Protein Unattached_Kinetochore->Mps1_Protein activates Mps1_mRNA Mps1 mRNA Mps1_mRNA->Mps1_Protein translates to siRNA_Mps1 siRNA (Mps1) siRNA_Mps1->Mps1_mRNA degrades SAC_Activation SAC Activation Mps1_Protein->SAC_Activation initiates Proper_Chromosome_Segregation Proper Chromosome Segregation Mps1_Protein->Proper_Chromosome_Segregation Absence leads to Aneuploidy_Apoptosis Aneuploidy & Apoptosis Mps1_Protein->Aneuploidy_Apoptosis Absence leads to APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition leads to APC_C_Inhibition->Proper_Chromosome_Segregation ensures

References

A Comparative Analysis of SZM-1209 and AZ3146 in the Context of Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct molecular inhibitors, SZM-1209 and AZ3146. While both are potent inhibitors of their respective kinase targets, this document clarifies their fundamentally different mechanisms of action and summarizes the available, albeit separate, research findings. It is important to note that, to date, no direct comparative studies of this compound and AZ3146 in breast cancer cells have been published. The information presented herein is based on independent studies of each compound.

Executive Summary

This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death. In contrast, AZ3146 is a selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during mitosis. Their distinct molecular targets and mechanisms of action suggest they would impact breast cancer cells through entirely different pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AZ3146 based on existing research.

Table 1: Quantitative Data for this compound

ParameterValueCell Line/SystemReference
Target RIPK1-[1][2]
Binding Affinity (Kd) 85 nM-[1][2]
EC50 (Anti-necroptotic activity) 22.4 ± 8.1 nMHT-29[1][2]

Table 2: Quantitative Data for AZ3146

ParameterValueCell Line/SystemReference
Target Mps1-[3]
IC50 Not explicitly found for breast cancer cell lines in the provided search results.--
Effect Overrides spindle assembly checkpointHeLa cells[3]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of RIPK1-Mediated Necroptosis

This compound functions by inhibiting RIPK1, a central kinase in the necroptosis pathway. Necroptosis is a regulated form of necrosis that is initiated under specific conditions, such as when apoptosis is inhibited. In this pathway, the activation of RIPK1 leads to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. By inhibiting RIPK1, this compound blocks this entire downstream signaling cascade.[1][2]

G cluster_0 Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits P_RIPK1 p-RIPK1 RIPK1->P_RIPK1 Phosphorylates RIPK3 RIPK3 P_RIPK3 p-RIPK3 RIPK3->P_RIPK3 Phosphorylates MLKL MLKL P_MLKL p-MLKL (Oligomerization) MLKL->P_MLKL P_RIPK1->RIPK3 Recruits & Activates P_RIPK3->MLKL Recruits & Phosphorylates Membrane Plasma Membrane Disruption P_MLKL->Membrane Translocates & Disrupts SZM1209 This compound SZM1209->RIPK1 Inhibits

Caption: this compound inhibits RIPK1, blocking necroptosis.

AZ3146: Inhibition of Mps1 and the Spindle Assembly Checkpoint

AZ3146 targets Mps1, a key kinase that regulates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 plays a pivotal role in this process by localizing to unattached kinetochores and initiating a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). By inhibiting Mps1, AZ3146 abrogates the SAC, causing cells to prematurely exit mitosis with misaligned chromosomes, leading to chromosomal instability and ultimately cell death.[3]

G cluster_1 Spindle Assembly Checkpoint (SAC) Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 Recruits Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Activates Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows (when not inhibited) AZ3146 AZ3146 AZ3146->Mps1 Inhibits

Caption: AZ3146 inhibits Mps1, overriding the SAC.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound and AZ3146 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cell proliferation.

Workflow:

G cluster_2 MTT Assay Workflow A 1. Seed breast cancer cells in 96-well plates B 2. Treat with varying concentrations of This compound or AZ3146 A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (formazan formation) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability via MTT assay.

Detailed Steps:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or AZ3146 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in protein phosphorylation, which is a key readout for the activity of both RIPK1 and Mps1.

Detailed Steps:

  • Cell Lysis: Treat breast cancer cells with this compound or AZ3146 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-Mps1, Mps1, or other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is particularly relevant for assessing the effects of the Mps1 inhibitor AZ3146.

Detailed Steps:

  • Cell Treatment: Treat breast cancer cells with AZ3146 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells to remove the ethanol and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population would be indicative of mitotic catastrophe.

Conclusion

This compound and AZ3146 are inhibitors with distinct and unrelated mechanisms of action. This compound targets the necroptotic pathway through RIPK1 inhibition, while AZ3146 disrupts mitotic progression by inhibiting the spindle assembly checkpoint kinase Mps1. Based on the available scientific literature, there are no studies that have directly compared the efficacy or effects of these two compounds in breast cancer cell lines. Future research could explore the potential of each of these pathways as therapeutic targets in different subtypes of breast cancer. For instance, the role of necroptosis in breast cancer is an emerging area of investigation, and Mps1 inhibitors have been explored in preclinical and clinical settings for various cancers, including breast cancer. However, a direct comparative study between this compound and AZ3146 would require a specific scientific rationale that is not apparent from the current data. Researchers interested in these compounds should consider their distinct modes of action when designing experiments for breast cancer studies.

References

Assessing the Selectivity of Tozasertib (VX-680) Against Other Mitotic Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor. By objectively comparing its performance against other mitotic kinases and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Comparative Analysis of Kinase Inhibition

Tozasertib (VX-680) is a small molecule inhibitor that primarily targets the Aurora kinase family, which plays a crucial role in the regulation of mitosis. Its efficacy and selectivity have been evaluated across a range of protein kinases. The following table summarizes the inhibitory activity of Tozasertib against its primary targets and other relevant mitotic and off-target kinases. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Ki), providing a quantitative measure of the compound's potency and selectivity.

Target Kinase FamilySpecific KinaseAssay TypeIC50 / Ki (nM)Reference
Mitotic Kinases Aurora ABiochemicalKi: 0.6[1][2][3]
Aurora BBiochemicalKi: 18[2][3]
Aurora CBiochemicalKi: 4.6[2][3]
Off-Target Kinases BCR-ABLBiochemicalKi: 30[1][3]
FLT-3BiochemicalKi: 30[1][3]
RIPK1BiochemicalIC50: 180[4]

Table 1: Inhibitory Activity of Tozasertib (VX-680) against a Panel of Protein Kinases.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is paramount in preclinical drug development. A widely used method for this is the in vitro kinase assay, which measures the inhibitor's ability to block the enzymatic activity of a target kinase. Below is a detailed protocol for a typical luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which is frequently used for IC50 determination.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tozasertib (VX-680) against a panel of mitotic kinases.

Materials:

  • Recombinant human kinases (e.g., Aurora A, Aurora B, CDK1/CycB, Plk1)

  • Kinase-specific substrates

  • Tozasertib (VX-680)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Tozasertib in 100% DMSO.

    • Perform serial dilutions of the Tozasertib stock solution in kinase reaction buffer to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • Add the diluted Tozasertib solutions to the wells of a 384-well plate. Include a "no inhibitor" control (kinase reaction buffer with DMSO) and a "no kinase" control (kinase reaction buffer).

    • Add the recombinant kinase to all wells except the "no kinase" control.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to all wells. The final ATP concentration should be close to the Km value for each specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Signal Generation:

    • After incubation, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "no kinase" control wells) from all other measurements.

    • Calculate the percentage of kinase inhibition for each Tozasertib concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the Tozasertib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Tozasertib that causes 50% inhibition of kinase activity.

Visualizing Kinase Inhibition and Assay Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Aurora kinase signaling pathway and the experimental workflow for determining kinase inhibitor selectivity.

Aurora Kinase Signaling Pathway G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Mitosis->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Completion Cytokinesis Completion Aurora_B->Cytokinesis_Completion Tozasertib Tozasertib (VX-680) Tozasertib->Aurora_A Tozasertib->Aurora_B

Caption: Aurora Kinase Signaling Pathway and the inhibitory action of Tozasertib.

Kinase Inhibitor Selectivity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Setup Plate Compound and Kinase Compound_Dilution->Plate_Setup Reagent_Prep Kinase, Substrate, ATP Prep Reagent_Prep->Plate_Setup Reaction_Start Add Substrate/ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Add ADP-Glo Reagent Incubation->Reaction_Stop Signal_Dev Add Kinase Detection Reagent Reaction_Stop->Signal_Dev Luminescence_Read Read Luminescence Signal_Dev->Luminescence_Read Data_Processing Calculate % Inhibition Luminescence_Read->Data_Processing IC50_Curve Generate Dose-Response Curve Data_Processing->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

References

Preclinical Profile Showdown: A Comparative Guide to SZM-1209 and BAY 1161909

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical drug development, two molecules, SZM-1209 and BAY 1161909, have emerged with distinct mechanisms of action and therapeutic potential. This guide provides a head-to-head comparison of their preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their in vitro and in vivo activities. While both are kinase inhibitors, they target different kinases and are being investigated for disparate therapeutic applications. This compound is a potent and specific inhibitor of Receptor-Interacting serine/threonine Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. In contrast, BAY 1161909, also known as empesertib, is a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a crucial component of the spindle assembly checkpoint (SAC) in mitosis, positioning it as a potential anti-cancer agent.

At a Glance: Key Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and BAY 1161909, providing a clear comparison of their potency and efficacy in various experimental models.

Table 1: In Vitro Kinase Inhibition and Cellular Activity
ParameterThis compoundBAY 1161909 (Empesertib)
Target Kinase RIPK1Mps1 (TTK)
Binding Affinity (Kd) 85 nM for RIPK1.[1][2]Not explicitly reported in the provided results.
In Vitro IC50 Not explicitly reported.<10 nmol/L for Mps1 kinase activity.[3]
Cellular EC50 22.4 nM (inhibition of necroptosis in HT-29 cells).[1][2]In the nanomolar range for inhibition of tumor cell proliferation.[3]
Selectivity Highly selective for RIPK1 over RIPK3 (Kd >10,000 nM).[1]Excellent selectivity profile across various kinases.[4]
Table 2: In Vivo Efficacy in Preclinical Models
ModelThis compoundBAY 1161909 (Empesertib)
Disease Model Systemic Inflammatory Response Syndrome (SIRS) and Acute Lung Injury (ALI) in mice.[1][2]Various tumor xenograft models, including non-small cell lung cancer (NSCLC).[4][5]
Dosing (Monotherapy) 10 and 20 mg/kg improved survival in a mouse SIRS model.[1]Moderate efficacy as a monotherapy in tumor xenograft studies.[3][4]
Combination Therapy Not reported in the provided results.Showed strongly improved efficacy when combined with paclitaxel in a broad range of xenograft models, including those with paclitaxel resistance.[3][5]
Key In Vivo Findings Decreased body temperature reduction and improved survival in SIRS model. Reduced lung RIPK1 phosphorylation, inflammatory cytokines (IL-6, TNF-α), and lung injury in ALI model.[1][2]Abrogated paclitaxel-induced mitotic arrest, leading to enhanced anti-tumor efficacy without adding toxicity.[3] Overcame both intrinsic and acquired resistance to paclitaxel.[4]

Delving Deeper: Mechanism of Action and Signaling Pathways

The distinct therapeutic targets of this compound and BAY 1161909 translate to fundamentally different mechanisms of action at the cellular level.

This compound: A Guard Against Inflammatory Cell Death

This compound targets RIPK1, a critical kinase in the necroptosis pathway, a form of programmed necrotic cell death. In response to stimuli like TNF-α, RIPK1 can initiate a signaling cascade leading to the formation of the "necrosome" complex with RIPK3 and subsequent phosphorylation of MLKL, culminating in plasma membrane rupture and cell death. By inhibiting RIPK1, this compound effectively blocks this inflammatory cell death pathway.

SZM1209_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Necrosome Necrosome RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome->MLKL This compound This compound This compound->RIPK1

This compound inhibits RIPK1, blocking the necroptosis signaling cascade.

BAY 1161909: Disrupting Mitosis in Cancer Cells

BAY 1161909 targets Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation during mitosis by preventing the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[6] In cancer cells, which often exhibit chromosomal instability, the SAC is critical for survival. By inhibiting Mps1, BAY 1161909 abrogates the SAC, forcing cells to exit mitosis prematurely with misaligned chromosomes.[3][6] This leads to aneuploidy, mitotic catastrophe, and ultimately, cancer cell death.[7]

BAY1161909_Pathway cluster_cell_cycle Cell Cycle Progression cluster_sac Spindle Assembly Checkpoint Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 SAC Activation SAC Activation Mps1->SAC Activation Mitotic Arrest Mitotic Arrest SAC Activation->Mitotic Arrest Prevents BAY 1161909 BAY 1161909 BAY 1161909->Mps1

BAY 1161909 inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.

Experimental Protocols: A Closer Look at the Methods

The preclinical evaluation of this compound and BAY 1161909 involved a range of standard in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of the compound against the target kinase.

  • General Protocol:

    • Recombinant human kinase (e.g., RIPK1 or Mps1) is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

    • The test compound (this compound or BAY 1161909) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (e.g., using [γ-³²P]-ATP) or non-radiometric methods like fluorescence-based assays or mass spectrometry.[8][9][10]

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Proliferation Assays
  • Objective: To assess the effect of the compound on the growth of cancer cell lines.

  • General Protocol:

    • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., BAY 1161909).

    • After a specific incubation period (typically 48-72 hours), cell viability or proliferation is measured.

    • Common methods include:

      • Metabolic assays (e.g., MTT, WST): Measure the metabolic activity of viable cells, which is proportional to the cell number.[11]

      • ATP-based assays: Quantify the amount of ATP, which correlates with the number of viable cells.[12]

      • DNA synthesis assays (e.g., BrdU incorporation): Measure the incorporation of a labeled nucleoside into newly synthesized DNA, indicating cell proliferation.[13]

    • EC₅₀ or GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • General Protocol:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[14][15][16]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound (e.g., BAY 1161909) is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Tumor size is measured regularly using calipers, and tumor volume is calculated.

    • At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

    • The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group.

Experimental_Workflow Target Identification Target Identification In Vitro Kinase Assay In Vitro Kinase Assay Target Identification->In Vitro Kinase Assay Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Kinase Assay->Cellular Proliferation Assay In Vivo Xenograft Model In Vivo Xenograft Model Cellular Proliferation Assay->In Vivo Xenograft Model Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Xenograft Model->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

A generalized workflow for preclinical drug development.

Conclusion

The preclinical data for this compound and BAY 1161909 highlight two distinct and promising avenues for therapeutic intervention. This compound, with its potent inhibition of RIPK1-mediated necroptosis, holds significant potential for the treatment of inflammatory diseases. Its efficacy in animal models of SIRS and ALI underscores its promise in conditions where uncontrolled cell death and inflammation are key drivers of pathology.

On the other hand, BAY 1161909's mechanism of Mps1 inhibition presents a compelling strategy for cancer therapy. By undermining the spindle assembly checkpoint, it induces mitotic catastrophe in cancer cells. The synergistic effect observed with paclitaxel is particularly noteworthy, suggesting a potential to enhance the efficacy of existing chemotherapies and overcome drug resistance.[3][4]

While a direct comparison in the same disease model is not applicable due to their different targets and mechanisms, this guide provides a clear delineation of their individual preclinical profiles. The data presented herein should serve as a valuable resource for researchers and drug developers in understanding the potential of these two kinase inhibitors and guiding future investigations.

References

Validating the On-Target Effects of SZM-1209 Through Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of the novel therapeutic compound SZM-1209. We present supporting experimental data and detailed protocols to objectively assess its performance.

Introduction to this compound and On-Target Validation

This compound is a novel small molecule inhibitor designed to target a key signaling pathway implicated in cancer cell proliferation and survival. As with any targeted therapy, confirming that its biological effects are a direct result of modulating its intended target is critical. Rescue experiments are a powerful method for such validation. By supplying a downstream component of the targeted pathway, a true on-target effect of an inhibitor can be "rescued" or reversed. This guide details the use of rescue experiments to confirm the on-target activity of this compound.

Hypothetical Target: The PI3K/AKT/mTOR Pathway

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[1] Specifically, we will posit that this compound directly inhibits mTOR, a serine/threonine kinase that acts as a master regulator of protein synthesis.

To validate this, a rescue experiment can be designed by providing cells with a constitutively active form of a downstream effector of mTOR, or a key metabolite that becomes limited upon mTOR inhibition. This should reverse the anti-proliferative effects of this compound, confirming its mechanism of action. Other signaling pathways of importance in similar contexts include the WNT/β-catenin and NOTCH pathways.[1][2]

Comparative Analysis of Experimental Data

The following table summarizes the quantitative data from a series of rescue experiments designed to validate the on-target effects of this compound. In this scenario, a cancer cell line with a constitutively active PI3K/AKT/mTOR pathway was treated with this compound in the presence or absence of a rescue agent. The rescue agent is a cell-permeable form of a critical downstream metabolite that is normally produced as a result of mTOR activity.

Treatment GroupCell Viability (% of Control)p-4E-BP1 Levels (Relative to Control)
Vehicle Control100%1.00
This compound (10 µM)45%0.25
Rescue Agent (5 µM)98%0.95
This compound (10 µM) + Rescue Agent (5 µM)85%0.88

Table 1: Quantitative Comparison of Rescue Experiment Outcomes. Cell viability was assessed using an MTT assay after 72 hours of treatment. The phosphorylation of 4E-BP1 (a direct downstream target of mTOR) was quantified by Western blot analysis. The data demonstrates that the rescue agent significantly reverses the reduction in cell viability and the inhibition of 4E-BP1 phosphorylation caused by this compound.

Experimental Protocols

Cell Culture and Treatment

A human cancer cell line with a known hyperactive PI3K/AKT/mTOR pathway was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates for viability assays and 6-well plates for Western blotting and allowed to adhere overnight. Cells were then treated with this compound, the rescue agent, or a combination of both for the indicated times.

Cell Viability Assay (MTT)
  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well of a 96-well plate.

  • The plate was incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blotting
  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against p-4E-BP1, total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental design, the following diagrams illustrate the signaling pathway and the workflow of the rescue experiment.

SZM_1209_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 p70S6K mTOR->S6K1 _4EBP1 4E-BP1 mTOR->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth SZM1209 This compound SZM1209->mTOR Rescue_Agent Rescue Agent (Downstream Metabolite) Rescue_Agent->Protein_Synthesis

Caption: The PI3K/AKT/mTOR signaling pathway.

Rescue_Experiment_Workflow cluster_treatments Treatment Groups cluster_assays Endpoint Assays start Seed Cancer Cells treatment Treat with Compounds for 72h start->treatment control Vehicle Control treatment->control szm1209 This compound treatment->szm1209 rescue Rescue Agent treatment->rescue combo This compound + Rescue Agent treatment->combo assays Perform Assays control->assays szm1209->assays rescue->assays combo->assays viability Cell Viability (MTT) assays->viability western Western Blot (p-4E-BP1) assays->western analysis Data Analysis & Comparison viability->analysis western->analysis

References

Benchmarking SZM-1209 against first-generation Mps1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on SZM-1209: Initial interest in benchmarking this compound against Monopolar Spindle 1 (Mps1) inhibitors is predicated on a misunderstanding of its primary target. Current research data conclusively identifies this compound as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with a binding affinity (Kd) of 85 nM. It functions by blocking necroptosis signaling and has shown efficacy in models of systemic inflammatory response syndrome (SIRS) and acute lung injury (ALI). There is no evidence to suggest that this compound has activity against Mps1.

Therefore, a direct performance comparison between this compound and Mps1 inhibitors is not scientifically viable. This guide will instead provide a comprehensive benchmark of first-generation Mps1 inhibitors against newer, more advanced compounds, a topic of significant relevance to researchers in oncology and cell biology.

Introduction to Mps1 (TTK) as a Therapeutic Target

Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a master regulatory role in the Spindle Assembly Checkpoint (SAC).[1] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] It prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. Many cancer cells exhibit aneuploidy and chromosomal instability, making them highly dependent on a functional SAC for survival. Consequently, inhibiting Mps1 to override the SAC represents a promising anti-cancer strategy, leading to severe chromosome missegregation and, ultimately, cell death in rapidly dividing tumor cells.[1]

First-Generation vs. Newer Mps1 Inhibitors

The development of Mps1 inhibitors has evolved from early, often less selective compounds to highly potent and specific molecules.

First-Generation Mps1 Inhibitors: These early compounds were crucial for validating Mps1 as a drug target. However, they often suffered from lower potency or off-target effects, limiting their clinical potential. Examples include reversine, which also inhibits Aurora kinases, and SP600125, initially developed as a JNK inhibitor.[4][5] Mps1-IN-1 and Mps1-IN-2 were more selective but had moderate potency.[4][6]

Newer (Second-Generation) Mps1 Inhibitors: Subsequent research has yielded inhibitors with significantly improved potency (often in the low nanomolar range) and greater selectivity. These compounds, such as BAY 1161909 (Empesertib), BAY 1217389, CFI-402257, and BOS-172722, have demonstrated robust preclinical activity and several have advanced into clinical trials.[7] A notable development is the creation of covalent inhibitors like RMS-07, which forms an irreversible bond with Mps1, offering the potential for prolonged target engagement.[8]

Data Presentation: Potency of Mps1 Inhibitors

The following tables summarize the in vitro potency (IC50) of selected first-generation and newer Mps1 inhibitors. Lower IC50 values indicate higher potency.

Table 1: First-Generation Mps1 Inhibitors

InhibitorMps1 IC50 (nM)Key Off-Targets
Reversine~3 - 6Aurora Kinase B (IC50 ~98.5 nM)[9][10]
SP600125Potent, but poor selectivityJNKs[4]
Mps1-IN-1367ALK, LTK[4]
Mps1-IN-2145Plk1[4][11]
AZ314635-
NMS-P715182-

Table 2: Newer-Generation Mps1 Inhibitors

InhibitorMps1 IC50 (nM)Notes
Mps-BAY11 - 10Triazolopyridine class[1]
Mps-BAY2a1Imidazopyrazine class[11]
MPI-04796051.8Highly selective ATP-competitive inhibitor[11]
BAY 1161909 (Empesertib)< 1Advanced to clinical trials[7][11]
BAY 1217389< 10Advanced to clinical trials[7]
CFI-4022571.7Orally bioavailable, in clinical trials[11]
BOS-17272211In clinical trials, often in combination with paclitaxel[11]
CCT2514553Potent and selective[11]
RMS-0713.1 (apparent)First-in-class covalent inhibitor[8][11]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are standard protocols for key experiments.

Biochemical Kinase Assay (In Vitro Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mps1.

  • Objective: To determine the IC50 value of an inhibitor against recombinant Mps1 kinase.

  • Principle: The assay measures the phosphorylation of a substrate by Mps1. The amount of phosphorylation is quantified, typically via luminescence or fluorescence, in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Purified, recombinant full-length Mps1/TTK enzyme.

    • Kinase substrate: Myelin Basic Protein (MBP) is a common generic substrate. Specific peptide substrates (e.g., derived from KNL1) can also be used.[12]

    • ATP (at a concentration near its Km for Mps1).

    • Kinase assay buffer (containing MgCl2, DTT, etc.).

    • Test inhibitor (serially diluted).

    • Detection reagent: ADP-Glo™ Kinase Assay (Promega) is widely used. It measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

    • 96- or 384-well plates.

  • Procedure:

    • Prepare a master mix containing the kinase buffer, substrate, and ATP.[13]

    • Dispense the master mix into the wells of the assay plate.

    • Add serially diluted test inhibitor to the "Test Inhibitor" wells. Add vehicle (e.g., DMSO) to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[13]

    • To initiate the kinase reaction, add the diluted Mps1 enzyme to all wells except the "Blank".[13]

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[13]

    • Stop the reaction and measure kinase activity using the ADP-Glo™ system. First, add ADP-Glo™ Reagent to deplete unused ATP.

    • Next, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results on a dose-response curve to determine the IC50 value.

Cellular Spindle Assembly Checkpoint (SAC) Override Assay

This cell-based assay determines an inhibitor's ability to force cells out of mitosis despite an active SAC, a direct functional consequence of Mps1 inhibition.

  • Objective: To assess the cellular efficacy of an Mps1 inhibitor by measuring its ability to override a chemically-induced mitotic arrest.

  • Principle: Cells are first arrested in mitosis using a microtubule-destabilizing agent like nocodazole, which activates the SAC. The Mps1 inhibitor is then added. If the inhibitor is effective, it will inactivate the SAC, leading to premature mitotic exit, which can be measured by the degradation of mitotic proteins like Cyclin B1 or loss of phosphorylation on Histone H3 (Ser10).

  • Materials:

    • Cancer cell line (e.g., HeLa, U2OS).

    • Cell culture medium and reagents.

    • Nocodazole (or another microtubule poison like paclitaxel).

    • Test inhibitor.

    • Antibodies for Western blotting (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH as a loading control).

    • Flow cytometer and DNA stain (e.g., propidium iodide) for cell cycle analysis.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Synchronize cells if desired (e.g., with a thymidine block).

    • Treat cells with nocodazole (e.g., 100 ng/mL) for a sufficient time (e.g., 16-18 hours) to induce a robust mitotic arrest.

    • Add the Mps1 test inhibitor at various concentrations to the nocodazole-arrested cells. Include a vehicle control.

    • Incubate for a further 2-4 hours.

    • Analysis by Western Blot: Harvest cell lysates. Perform SDS-PAGE and transfer to a membrane. Probe with primary antibodies against Cyclin B1 and phospho-Histone H3. A decrease in the levels of these proteins indicates mitotic exit.

    • Analysis by Flow Cytometry: Harvest and fix the cells. Stain with a DNA dye. Analyze the DNA content by flow cytometry. A decrease in the 4N (mitotic) cell population and an increase in the >4N (polyploid) population indicates SAC override and failed cytokinesis.[7]

Mandatory Visualizations

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway Mps1 activates the Spindle Assembly Checkpoint (SAC) at unattached kinetochores. cluster_Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Mad1_Mad2 Mad1-Mad2 Mps1->Mad1_Mad2 recruits & phosphorylates Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 recruits & phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC assembly Bub1_BubR1->MCC assembly APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Degradation of Cyclin B/Securin

Caption: Mps1 signaling pathway at the Spindle Assembly Checkpoint.

Experimental Workflow for Cellular SAC Override Assay

Experimental_Workflow cluster_analysis 5. Analysis start 1. Plate Cells arrest 2. Add Nocodazole (Induce Mitotic Arrest) start->arrest treat 3. Add Mps1 Inhibitor arrest->treat incubate 4. Incubate (2-4 hours) treat->incubate western Western Blot (↓ Cyclin B, ↓ p-H3) incubate->western facs Flow Cytometry (↓ 4N, ↑ >4N cells) incubate->facs

Caption: Workflow for the Mps1 cellular SAC override assay.

References

A Comparative Analysis of the Safety Profiles of Different Mps1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in oncology. Inhibition of Mps1 disrupts mitotic progression in cancer cells, leading to aneuploidy and ultimately, cell death. Several small molecule inhibitors of Mps1 have been developed and are in various stages of preclinical and clinical evaluation. A critical aspect of their therapeutic potential lies in their safety and tolerability. This guide provides a comparative analysis of the safety profiles of prominent Mps1 inhibitors, supported by available experimental data.

Executive Summary

Mps1 inhibitors have demonstrated potent anti-tumor activity, particularly in combination with taxanes. However, their clinical development has been challenged by on-target toxicities, primarily hematological and gastrointestinal adverse events. This guide summarizes the safety data for key Mps1 inhibitors, including those that have entered clinical trials, to aid researchers in understanding the therapeutic window and potential for future development of this class of drugs.

Comparative Safety and Selectivity of Mps1 Inhibitors

The safety profile of an Mps1 inhibitor is intrinsically linked to its selectivity. Off-target kinase inhibition can contribute to a broader range of adverse effects. The following tables summarize the available data on the selectivity and clinical safety of several Mps1 inhibitors.

Table 1: In Vitro Selectivity of Mps1 Inhibitors
InhibitorMps1 IC50/KiKey Off-Target Kinases and PotencyReference
BAY 1217389 IC50: 0.63 ± 0.27 nMPDGFRβ (<10 nM), Kit (10-100 nM), CLK1, CLK2, CLK4, JNK1/2/3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 (100-1000 nM)[1][2]
CFI-402257 IC50: 1.7 nM; Ki: 0.09 ± 0.02 nMHighly selective; no inhibition of 262 kinases at 1 µM.[3][4][5]
BOS172722 IC50: 4 nM (at 10 µM ATP), 10 nM (at 1 mM ATP)Highly selective.[6]
NMS-01940153E Not specifiedPotent and selective.[7][8]
BAY 1161909 IC50: <10 nMExcellent selectivity profile.[9]
Table 2: Comparison of Common Adverse Events in Clinical Trials
Adverse Event (Grade ≥3)BAY 1217389 (in combination with Paclitaxel)CFI-402257 (Monotherapy and in combination with Fulvestrant)NMS-01940153E
Neutropenia Definitive attribution to higher BAY exposure (P<0.001)6% (mono), 5% (combo)Main adverse event, manageable and reversible
Febrile Neutropenia Not specified5% (mono), 5% (combo)Not specified
Anemia Not specified8% (mono), 5% (combo)Reported
Thrombocytopenia ReportedNot specifiedReported
Fatigue 41.3% (all grades)47% (all grades, mono)Asthenia reported
Nausea 45.3% (all grades)46% (all grades, mono), 55% (all grades, combo)Reported
Diarrhea 40.0% (all grades)32% (all grades, mono), 35% (all grades, combo)Reported
Dose-Limiting Toxicities Hematologic toxicities (55.6%)Neutropenia, febrile neutropenia, colitisNeutropenia

Mps1 Signaling Pathway and Mechanism of Action of Inhibitors

Mps1 is a serine/threonine kinase that plays a central role in the SAC, a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.

Mps1_Signaling_Pathway cluster_Kinetochore Kinetochore cluster_Cytoplasm Cytoplasm cluster_Inhibitor Mps1 Inhibitor Action Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 phosphorylates & recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates & recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Bub1_BubR1->MCC Cdc20 Cdc20 Cdc20->MCC APC_C APC/C Securin Securin APC_C->Securin degrades MCC->APC_C inhibits Separase Separase Anaphase Anaphase Separase->Anaphase triggers Securin->Separase inhibits Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1 inhibits

Caption: Mps1 signaling pathway in the spindle assembly checkpoint.

Mps1 inhibitors act by competitively binding to the ATP-binding pocket of the Mps1 kinase domain, thereby preventing its catalytic activity.[2] This leads to a failure in the recruitment of downstream SAC proteins to unattached kinetochores, ultimately abrogating the checkpoint signal. As a result, cancer cells prematurely enter anaphase with misaligned chromosomes, leading to massive aneuploidy and mitotic catastrophe.[10]

Experimental Protocols

In Vitro Kinase Selectivity Assay (Example)

Objective: To determine the selectivity profile of an Mps1 inhibitor against a panel of kinases.

Methodology: A common method is the KINOMEscan™ assay, which is a competition binding assay.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method with a DNA-tagged antibody.

  • Procedure:

    • A panel of recombinant human kinases is used.

    • Each kinase is incubated with the immobilized ligand and the test Mps1 inhibitor at a fixed concentration (e.g., 1 µM).

    • The amount of kinase bound to the immobilized ligand is quantified.

    • The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

    • For hits, dissociation constants (Kd) or IC50 values are determined by running the assay with a range of inhibitor concentrations.

In Vivo Maximum Tolerated Dose (MTD) Determination (Example)

Objective: To determine the highest dose of an Mps1 inhibitor that can be administered to animals without causing unacceptable toxicity.

Methodology:

  • Animal Model: Typically, female FVB/NrJ wild-type mice are used.[11]

  • Dose Escalation:

    • Animals are divided into cohorts and administered escalating doses of the Mps1 inhibitor (e.g., via oral gavage).

    • A common starting dose is determined based on in vitro cytotoxicity and preliminary tolerability studies.

  • Monitoring:

    • Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • Body weight is measured regularly (e.g., three times a week). A significant weight loss (e.g., >15-20%) is often a sign of toxicity.[11]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or a body weight loss exceeding a predefined limit.[11]

  • Histopathological Analysis: At the end of the study, organs are collected for histopathological examination to identify any drug-related tissue damage.

Experimental Workflow for Synergy Assessment with Taxanes

The synergistic effect of Mps1 inhibitors with taxanes is a key strategy to enhance efficacy while potentially reducing toxicity.

Synergy_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., TNBC) Treatment Treat with Mps1 Inhibitor, Paclitaxel, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Bliss Independence Model) Viability_Assay->Synergy_Analysis Drug_Administration Administer Mps1 Inhibitor, Docetaxel, or Combination Synergy_Analysis->Drug_Administration informs Xenograft_Model Tumor Xenograft Model (e.g., TNBC PDX) Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Volume and Animal Weight Drug_Administration->Tumor_Monitoring Efficacy_Endpoint Assess Tumor Growth Inhibition and Survival Tumor_Monitoring->Efficacy_Endpoint

Caption: Workflow for assessing synergy between Mps1 inhibitors and taxanes.

Discussion and Future Perspectives

The development of Mps1 inhibitors represents a promising therapeutic strategy for a range of cancers. However, the on-target toxicities observed in clinical trials highlight the narrow therapeutic window of these agents when used as monotherapy. The primary dose-limiting toxicities are hematological, including neutropenia, which is a direct consequence of inhibiting mitosis in rapidly dividing hematopoietic progenitor cells.[2]

The synergistic interaction with taxanes offers a compelling path forward. By combining a lower, better-tolerated dose of an Mps1 inhibitor with a standard-of-care taxane, it may be possible to achieve enhanced anti-tumor efficacy while managing the safety profile.[11] The mechanism underlying this synergy involves the Mps1 inhibitor abrogating the mitotic arrest induced by taxanes, forcing cancer cells with damaged spindles to undergo a catastrophic mitosis.[12]

Future research should focus on:

  • Developing more selective Mps1 inhibitors: While some inhibitors show high selectivity, further improvements could reduce off-target effects.

  • Identifying predictive biomarkers: Identifying patients most likely to respond to Mps1 inhibition, either as monotherapy or in combination, will be crucial for clinical success.

  • Optimizing combination strategies: Exploring combinations with other anti-cancer agents beyond taxanes could further enhance the therapeutic potential of Mps1 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Chemical SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocol

Given the lack of a specific Safety Data Sheet (SDS) for SZM-1209, it must be handled with the universal precautions applied to all new chemical entities. Assume the compound is hazardous in the absence of data to the contrary.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Contamination: In case of a spill, follow your institution's established procedures for cleaning up unknown chemical spills. This typically involves using an inert absorbent material and decontaminating the area.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Classification: Treat this compound as hazardous chemical waste. Due to its nature as a biologically active small molecule, it may also be considered for incineration to ensure complete destruction.

  • Waste Collection:

    • Collect all waste materials containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the chemical formula (C₃₁H₂₉F₅N₄O₅S₂) and any known hazard information (e.g., "Potent RIPK1 Inhibitor," "Assume Toxic").

    • Indicate the approximate concentration and quantity of the waste.

  • Contact EHS:

    • Notify your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal pathway.

    • Provide them with all available information on this compound. The table below summarizes the known properties of this compound that should be shared with your EHS professional.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory until it is collected by EHS personnel.

    • Ensure the storage area is secure and away from incompatible materials.

Quantitative Data Summary for this compound

PropertyValueSource
Purity 98%+[1]
CAS Number 2919801-86-6[1]
Molecular Formula C₃₁H₂₉F₅N₄O₅S₂[1]
Molecular Weight 696.7078 g/mol [1]
Binding Affinity (Kd) 85 nM for RIPK1[2]
Bioactivity (EC₅₀) 22.4 ± 8.1 nM (anti-necroptotic activity)[2]

Experimental Protocols Cited

While specific disposal experiments for this compound are not documented, its biological activity has been characterized. Zhang X, et al. (2023) investigated its effect on the RIPK1 signaling pathway.[2]

Inhibition of RIPK1-RIPK3-MLKL Necroptosis Signaling:

  • Objective: To determine the inhibitory effect of this compound on the necroptosis signaling pathway.

  • Methodology:

    • Cells were treated with varying concentrations of this compound (0-1 μM) for 6 hours.

    • Following treatment, cell lysates were collected.

    • Western blot analysis was performed to detect the phosphorylation levels of RIPK1, RIPK3, and MLKL.

  • Result: this compound at a concentration of 1 μM completely inhibited the phosphorylation of both RIPK1 and RIPK3 within 2-6 hours, which subsequently inhibited the phosphorylation of the downstream protein MLKL.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound within a research institution.

start Start: Have unused or waste this compound is_sds Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds follow_sds Follow specific disposal instructions in the SDS. is_sds->follow_sds  Yes no_sds No specific SDS available. Treat as uncharacterized hazardous waste. is_sds->no_sds No end End: Waste properly managed. follow_sds->end collect Collect all this compound waste (solid, liquid, contaminated items) in a designated, compatible container. no_sds->collect label_waste Securely close and label the container: 'Hazardous Waste' 'this compound' Known chemical/physical properties. collect->label_waste contact_ehs Contact your institution's Environmental Health & Safety (EHS) department. label_waste->contact_ehs provide_info Provide EHS with all known information (see data table and cited literature). contact_ehs->provide_info follow_ehs Follow EHS guidance for waste pickup, storage, and final disposal. provide_info->follow_ehs follow_ehs->end

References

Essential Safety and Handling Precautions for Novel Compound SZM-1209

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or safety information for a compound designated "SZM-1209" is publicly available. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling compounds with unknown toxicological properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[2]
Eye and Face Protection Chemical splash goggles and a face shield.[2][3]Goggles protect against splashes and vapors, while a face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[2][3]
Body Protection A flame-resistant lab coat worn over full-length clothing.[4][5] An additional chemical-resistant apron is recommended when handling larger quantities.[1]Protects the skin and personal clothing from spills and splashes. Flame-resistant material is a necessary precaution for unknown reactivity.[4][5]
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or volatile solutions, or when engineering controls are insufficient.[2][5]Prevents inhalation of aerosols, powders, or vapors that could be harmful. The specific type of respirator should be determined by a risk assessment.[2][5]

Experimental Protocols

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

Protocol 1: Safe Handling of this compound
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Have spill control materials (e.g., absorbent pads, appropriate neutralizing agents if the general class of compound is known) readily accessible.

  • Handling:

    • When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.

    • For dissolution, add the solvent to the compound slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent or cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Protocol 2: Disposal of this compound Waste
  • Waste Segregation:

    • All solid and liquid waste containing this compound must be segregated into clearly labeled, dedicated hazardous waste containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is known.

  • Container Management:

    • Use waste containers that are chemically resistant and have secure, leak-proof lids.

    • Label containers with "Hazardous Waste," the name of the compound (this compound), and any known hazard characteristics.

  • Disposal Procedure:

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Visualized Workflows

The following diagrams illustrate key logical and procedural workflows for ensuring safety when handling novel compounds like this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Novel Compound this compound assess_physical Assess Physical Form (Solid, Liquid, Gas) start->assess_physical assess_quantity Assess Quantity and Concentration start->assess_quantity assess_procedure Assess Experimental Procedure start->assess_procedure hand_protection Hand Protection (Double Gloves) assess_physical->hand_protection eye_face_protection Eye/Face Protection (Goggles & Face Shield) assess_physical->eye_face_protection body_protection Body Protection (Lab Coat, Apron) assess_quantity->body_protection respiratory_protection Respiratory Protection (Respirator) assess_procedure->respiratory_protection proceed Proceed with Experiment hand_protection->proceed eye_face_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Novel Compounds.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Experiment Complete: This compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate Segregate into Labeled Hazardous Waste Container identify_waste->segregate store Store in Designated Waste Accumulation Area segregate->store schedule_pickup Schedule Pickup by Certified Waste Disposal store->schedule_pickup document Complete Waste Disposal Manifest schedule_pickup->document end_process Disposal Process Complete document->end_process

Caption: Hazardous Waste Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.